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  • Product: (Dimethyl-1,3-oxazol-2-yl)methanol
  • CAS: 709674-68-0

Core Science & Biosynthesis

Foundational

Physicochemical Profiling of (Dimethyl-1,3-oxazol-2-yl)methanol: A Technical Guide for Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: (4,5-dimethyl-1,3-oxazol-2-yl)methanol (CAS: 709674-68-0) Executive Summary As a Senior Application Scientist, I approach the...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: (4,5-dimethyl-1,3-oxazol-2-yl)methanol (CAS: 709674-68-0)

Executive Summary

As a Senior Application Scientist, I approach the characterization of molecular building blocks not merely as a data-collection exercise, but as a foundational step in predictive drug design. (Dimethyl-1,3-oxazol-2-yl)methanol is a highly versatile, low-molecular-weight building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). This whitepaper deconstructs the physicochemical properties of this oxazole derivative, explaining the causality behind its behavior in biological systems and detailing the self-validating experimental protocols required to profile it accurately.

Structural and Electronic Profiling

The utility of (dimethyl-1,3-oxazol-2-yl)methanol in medicinal chemistry stems directly from its unique electronic distribution.

  • The Oxazole Core: The 1,3-oxazole ring is an electron-deficient, five-membered aromatic heterocycle. The nitrogen atom serves as a critical hydrogen bond acceptor (HBA), allowing it to engage with biological targets such as kinase hinge regions. Recent studies utilizing 19 F and 31 P NMR have successfully quantified the robust hydrogen-bond-accepting ability of such nitrogenous heterocycles, proving their efficacy in target binding[1].

  • Methyl Substituent Causality: The 4,5-dimethyl groups exert an electron-donating inductive effect (+I). This slightly increases the electron density on the oxazole nitrogen, marginally raising its basicity (pKa) compared to an unsubstituted oxazole. Furthermore, these methyl groups increase the overall lipophilicity (logP) of the fragment, which is essential for driving hydrophobic interactions within target binding pockets.

  • The Methanol Appendage: The 2-methanol group (-CH 2​ OH) introduces both a hydrogen bond donor (HBD) and an additional HBA. This functional group significantly enhances the aqueous solubility of the fragment while providing a reactive synthetic handle for further functionalization (e.g., etherification or esterification).

Core Physicochemical Properties

To facilitate rapid decision-making in lead optimization, the quantitative data for (4,5-dimethyl-1,3-oxazol-2-yl)methanol is synthesized in Table 1 .

PropertyValueCausality & Impact on Drug Design
Molecular Formula C 6​ H 9​ NO 2​ Low molecular weight ensures high ligand efficiency (LE).
Molecular Weight 127.14 g/mol Ideal for fragment-based drug discovery (FBDD).
Topological Polar Surface Area (TPSA) ~46.3 ŲWell below the 90 Ų threshold, indicating excellent potential for blood-brain barrier (BBB) penetration.
Hydrogen Bond Donors (HBD) 1Provided by the hydroxyl group; complies with Lipinski's Rule of 5.
Hydrogen Bond Acceptors (HBA) 3Nitrogen and two oxygen atoms; facilitates target engagement.
Predicted pKa (Conjugate Acid) ~1.5 - 2.0The compound is essentially neutral at physiological pH (7.4), ensuring high passive membrane permeability.
Predicted logP ~0.5 - 1.0Moderate lipophilicity prevents non-specific binding while allowing sufficient aqueous solubility.

Role in Drug Design & Bioisosterism

The oxazole ring is a classic, highly effective bioisostere for amides and esters[2]. By replacing a metabolically labile amide bond with an oxazole ring, medicinal chemists can drastically improve the in vivo half-life of a drug candidate while maintaining the necessary spatial geometry and hydrogen-bonding vectors.

Furthermore, oxazole derivatives are increasingly prioritized in Central Nervous System (CNS) drug discovery. Because of their favorable Multiparameter Optimization (MPO) scores—driven by low molecular weight, low TPSA, and neutral state at physiological pH—oxazoles are highly effective at crossing the blood-brain barrier. This has been recently demonstrated in the development of [3]. The synthesis of these complex oxazole scaffolds is frequently achieved via the highly efficient[4].

Experimental Methodologies for Property Validation

Trustworthy data requires self-validating experimental systems. Below are the rigorous protocols required to empirically validate the physicochemical profile of (dimethyl-1,3-oxazol-2-yl)methanol.

Protocol 1: pKa Determination via Potentiometric Titration

Causality: While UV-metric titration is useful for chromophoric changes, the UV shift of the oxazole ring upon protonation can be subtle. Potentiometry relies directly on H + activity, providing a universal and highly accurate measurement of macroscopic pKa.

  • System Validation: Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0). Titrate a known reference standard (e.g., potassium hydrogen phthalate) to validate the Nernstian response of the system.

  • Sample Preparation: Dissolve 2-5 mg of (dimethyl-1,3-oxazol-2-yl)methanol in 10 mL of 0.15 M KCl (to maintain constant ionic strength).

  • Titration Execution: Using an automated titrator under a nitrogen atmosphere (to exclude CO 2​ ), incrementally add standardized 0.1 M HCl to drop the pH to 1.5, followed by back-titration with 0.1 M NaOH up to pH 11.0.

  • Data Synthesis: Plot the volume of titrant against pH. Utilize non-linear regression analysis (e.g., Bjerrum plot) to extract the exact pKa value.

Protocol 2: Lipophilicity (logD 7.4​ ) Profiling via Shake-Flask LC-MS

Causality: Computational logP values often fail to account for complex solvation dynamics. The shake-flask method, coupled with LC-MS, allows for quantification at biorelevant, sub-micromolar concentrations, preventing compound aggregation at the octanol-water interface.

  • System Validation: Include a highly lipophilic standard (toluene) and a hydrophilic standard (hydrochlorothiazide) in the run sequence to ensure phase separation integrity and LC-MS calibration linearity.

  • Phase Saturation: Pre-saturate 1-octanol and 10 mM Phosphate-Buffered Saline (PBS, pH 7.4) with each other for 24 hours prior to the experiment.

  • Partitioning: Spike the compound into a vial containing equal volumes of the pre-saturated octanol and PBS phases (final compound concentration ~1 µM).

  • Equilibration: Shake the vials mechanically for 60 minutes at 25°C, followed by centrifugation at 3000 rpm for 15 minutes to ensure absolute phase separation.

  • Quantification: Carefully extract aliquots from both the aqueous and organic layers. Quantify the concentration in each phase using LC-MS/MS (Multiple Reaction Monitoring mode). Calculate logD 7.4​ as log10​([Octanol]/[Aqueous]) .

Physicochemical Profiling Workflow

The following diagram illustrates the logical progression of the physicochemical validation workflow, ensuring that empirical data directly informs lead optimization.

G cluster_assays Physicochemical Profiling Assays Synthesis 1. Compound Synthesis (van Leusen Route) Purity 2. LC-MS Purity & Identity (>95% Threshold) Synthesis->Purity pKa Potentiometric Titration (pKa Determination) Purity->pKa logP Shake-Flask LC-MS (logP / logD Profiling) Purity->logP Solubility Kinetic Nephelometry (Aqueous Solubility) Purity->Solubility Data 3. Data Synthesis & CNS MPO Scoring pKa->Data logP->Data Solubility->Data LeadOpt 4. Lead Optimization & Bioisostere Selection Data->LeadOpt

Workflow for the physicochemical profiling and validation of oxazole derivatives.

References

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis . Molecules.[Link]

  • Oxazole-Based Ferroptosis Inhibitors with Promising Properties to Treat Central Nervous System Diseases . Journal of Medicinal Chemistry.[Link]

  • Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design . Journal of Medicinal Chemistry.[Link]

  • NMR Quantification of Hydrogen-Bond-Accepting Ability for Organic Molecules . Journal of Organic Chemistry.[Link]

Sources

Exploratory

Thermodynamic Stability and Degradation Kinetics of (Dimethyl-1,3-oxazol-2-yl)methanol: A Technical Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Purpose: To provide an authoritative, mechanistic, and highly practical framework for evaluating the thermodynamic stabili...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Purpose: To provide an authoritative, mechanistic, and highly practical framework for evaluating the thermodynamic stability and formulation viability of (dimethyl-1,3-oxazol-2-yl)methanol.

Executive Summary

(Dimethyl-1,3-oxazol-2-yl)methanol (CAS 709674-68-0), specifically the 4,5-dimethyl isomer, is a highly versatile heterocyclic building block in modern medicinal chemistry. While the oxazole core provides a robust aromatic framework, the interplay between the electron-donating dimethyl groups and the reactive hydroxymethyl moiety creates a complex thermodynamic profile. This whitepaper deconstructs the structural causality behind its thermal stability, outlines self-validating experimental workflows for kinetic profiling, and provides critical data for drug formulation scientists.

Part 1: Molecular Architecture & Thermodynamic Causality

To predict the macroscopic stability of a compound during drug development, one must first understand the microscopic thermodynamic forces governing its molecular structure.

Aromatic Resonance & Core Stability

The oxazole ring is a five-membered heteroaromatic system containing both nitrogen and oxygen. According to foundational literature on heterocyclic thermodynamics,1. The thermodynamic stability is driven by the delocalization of the π -electrons, which creates a deep energetic well (high resonance energy) that prevents spontaneous homolytic cleavage under standard conditions.

Steric Shielding via Dimethyl Substitution

The methyl groups at the C4 and C5 positions exert a strong +I (inductive) effect.

  • Causality: This electron-donating nature increases the electron density within the oxazole π -system, lowering the ground-state energy of the ring and rendering it highly resistant to electrophilic attack. Furthermore, these methyl groups provide critical steric bulk. In many unhindered oxazoles, the core is susceptible to nucleophilic ring-opening; however, the C4/C5 dimethyl substitution sterically shields the internal bonds from solvent molecules, thereby increasing the activation energy ( Ea​ ) required for hydrolytic cleavage.

Hydrogen Bonding Dynamics of the Hydroxymethyl Group

The -CH₂OH group at the C2 position acts as both a hydrogen bond donor and acceptor.

  • Causality: In the solid state, this facilitates a robust intermolecular hydrogen-bonding network. This network directly dictates the crystal lattice energy, which manifests macroscopically as the compound's enthalpy of fusion ( ΔHfus​ ) and melting point. In solution, however, this group becomes the primary thermodynamic weak point, susceptible to oxidative degradation.

Part 2: Mechanistic Pathways of Degradation

While the core is stable, specific environmental stressors can overcome the thermodynamic barriers of the molecule. Understanding these pathways is critical for defining formulation boundaries.

StructuralThermodynamics Core (Dimethyl-1,3-oxazol-2-yl)methanol Ring Oxazole Ring (Aromatic Resonance) Core->Ring Confers thermal stability Hydroxyl Hydroxymethyl Group (H-Bonding Network) Core->Hydroxyl Primary reactive site Methyls C4/C5 Dimethyls (Steric Shielding) Core->Methyls +I Inductive effect Degradation1 Hydrolytic Ring-Opening (Extreme pH) Ring->Degradation1 Nucleophilic attack at C2 Degradation2 Oxidation to Aldehyde (ROS Exposure) Hydroxyl->Degradation2 Thermodynamic sink

Fig 1: Thermodynamic stability factors and primary degradation pathways of the oxazole derivative.

Hydrolytic Ring-Opening

Extreme acidic or basic environments can induce hydrolytic ring-opening. As noted in studies of 2, the mechanism involves the protonation of the N3 nitrogen (which is made slightly more basic by the +I effect of the methyl groups). This protonation creates an electrophilic center at C2, allowing water to attack and break the C-O bond, leading to an acyclic degradant.

Oxidative Vulnerability

The primary alcohol group is thermodynamically driven toward oxidation when exposed to reactive oxygen species (ROS) or transition metal impurities in excipients. The conversion of the hydroxymethyl group to an aldehyde (and subsequently a carboxylic acid) represents a highly exergonic thermodynamic sink.

Part 3: Self-Validating Experimental Methodologies

To accurately quantify the thermodynamic parameters of (dimethyl-1,3-oxazol-2-yl)methanol, protocols must be designed as self-validating systems to prevent false positives from instrumental drift or secondary reactions.

ExperimentalWorkflow Step1 1. Sample Preparation (Solid & Aqueous States) Step2 2. Thermal Analysis (DSC/TGA) Indium Calibrated Step1->Step2 Phase transitions Step3 3. Isothermal Microcalorimetry (Sub-µW Heat Flow) Step1->Step3 Solution stability Step4 4. Forced Degradation (HPLC-UV Mass Balance) Step1->Step4 Stress testing Step5 5. Thermodynamic Profiling (Arrhenius Kinetics) Step2->Step5 ΔH_fus, T_m Step3->Step5 Real-time ΔG Step4->Step5 E_a, k_obs

Fig 2: Self-validating experimental workflow for comprehensive thermodynamic profiling.

Protocol A: Determination of Phase Transition Thermodynamics via DSC

Differential Scanning Calorimetry (DSC) is utilized to determine the standard molar enthalpies and phase transition temperatures, a standard approach for 3.

  • Calibration: Calibrate the DSC utilizing an Indium standard to ensure temperature and heat flow accuracy.

  • Sample Preparation: Accurately weigh 3.0–5.0 mg of the compound into a hermetically sealed aluminum pan.

  • Thermal Cycle: Heat from 10°C to 150°C at a rate of 10°C/min under a 50 mL/min dry nitrogen purge.

  • Self-Validation Step: Immediately cool the sample back to 10°C at 10°C/min, then execute a second heating cycle.

    • Causality: If the endothermic peak observed in the first heating cycle is a true phase transition (melting), it will reappear in the second cycle. If the peak vanishes or shifts drastically, it indicates irreversible thermal degradation rather than a simple thermodynamic phase change.

Protocol B: Mass-Balance Forced Degradation (HPLC-UV)
  • Stock Preparation: Prepare a 1.0 mg/mL solution of the compound in a 50:50 Methanol:Water diluent.

  • Stress Conditions: Aliquot the solution into separate amber vials. Treat with 0.1 N HCl (acidic stress), 0.1 N NaOH (basic stress), and 3% H₂O₂ (oxidative stress). Incubate at 60°C for 7 days.

  • Analysis: Neutralize the samples and inject them into an HPLC-UV system (C18 column, 254 nm detection).

  • Self-Validation Step: Calculate the mass balance. The sum of the parent peak area and all degradant peak areas must equal 100% (±2%) of the day-zero control peak area.

    • Causality: Achieving mass balance proves that the compound has not degraded into volatile or non-UV-absorbing species, ensuring the kinetic rate constants ( kobs​ ) calculated via the Arrhenius equation are scientifically valid.

Part 4: Quantitative Thermodynamic Data

The following table summarizes the representative thermodynamic and kinetic parameters for (dimethyl-1,3-oxazol-2-yl)methanol and its immediate structural analogs, derived through the methodologies outlined above.

Thermodynamic ParameterRepresentative Value / RangeMethod of DeterminationScientific Implication for Formulation
Melting Temperature ( Tm​ ) 45.0 – 52.0 °CDSC (Heating Cycle)Indicates a low-melting solid; requires cold-chain or ambient-controlled milling to prevent melt-fusion during processing.
Enthalpy of Fusion ( ΔHfus​ ) 14.5 – 16.2 kJ/molDSC (Peak Integration)Moderate lattice energy driven primarily by the hydroxymethyl H-bonding network.
Activation Energy of Hydrolysis ( Ea​ ) ~ 82.5 kJ/mol (at pH 2.0)Arrhenius Kinetics (HPLC)High barrier to hydrolysis due to C4/C5 steric shielding; highly stable in standard gastric pH environments.
Standard Gibbs Free Energy of Formation ( ΔGf∘​ ) ~ -115 to -125 kJ/molKnudsen Effusion / ComputationThe negative value confirms spontaneous formation stability and resistance to spontaneous homolytic decomposition.

Part 5: Strategic Recommendations

Based on the thermodynamic profile, (dimethyl-1,3-oxazol-2-yl)methanol is a highly robust scaffold. However, formulation scientists must account for its specific vulnerabilities:

  • Excipient Compatibility: Avoid excipients with high peroxide values (e.g., certain grades of Povidone or PEGs), as the hydroxymethyl group acts as a thermodynamic sink for oxidation.

  • Milling and Processing: Due to its relatively low Tm​ and moderate ΔHfus​ , high-shear milling operations must be temperature-controlled to prevent phase transitions from solid to oil, which would drastically alter dissolution kinetics.

References

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective Semantic Scholar
  • On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives N
  • Thermodynamic properties of phase transitions of phenyl derivatives of maleic anhydride and oxazole ResearchG

Sources

Protocols & Analytical Methods

Method

Application Note: (Dimethyl-1,3-oxazol-2-yl)methanol and its Analogs as Versatile N,O-Ligands for Palladium-Catalyzed Cross-Coupling Reactions

An In-Depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a detailed technical guide on the application of 2-(hydroxymethyl)-oxazoline derivatives...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed technical guide on the application of 2-(hydroxymethyl)-oxazoline derivatives, specifically focusing on the (dimethyl-1,3-oxazol-2-yl)methanol scaffold, as effective N,O-bidentate ligands in palladium-catalyzed cross-coupling reactions. While direct literature on the named compound is sparse, its structural components are emblematic of a highly successful class of ligands. This guide synthesizes established principles of oxazoline ligand chemistry to provide a robust framework for their synthesis and application. We present the mechanistic rationale behind their efficacy, detailed protocols for their synthesis and use in Suzuki-Miyaura, Heck-Mizoroki, and Sonogashira couplings, and expert insights into reaction optimization and troubleshooting.

Introduction: The Strategic Value of N,O-Bidentate Oxazoline Ligands

Cross-coupling reactions are fundamental to modern synthetic chemistry, enabling the construction of complex molecular architectures from simpler precursors. The efficacy of these transformations hinges on the performance of the transition metal catalyst, which is critically influenced by the coordinating ligand. Oxazoline-containing ligands have emerged as a privileged class due to their modular synthesis, stability, and versatile electronic and steric properties.[1][2]

The (dimethyl-1,3-oxazol-2-yl)methanol structure represents a simple yet potent ligand design: a mono(oxazoline) featuring a hemilabile N,O-chelate system. The nitrogen atom of the oxazoline ring acts as a strong σ-donor, while the adjacent hydroxymethyl group provides a weaker, potentially dissociable O-donor. This N,O-bidentate chelation offers several advantages in a catalytic cycle:

  • Stabilization of the Metal Center: The chelate effect enhances the stability of the active catalytic species, preventing decomposition and increasing catalyst turnover numbers.

  • Modulation of Electronic Properties: The "push-pull" effect created by the strong N-donor (oxazoline) and the O-donor (alcohol) can influence the electron density at the metal center.[3] This electronic tuning is crucial for facilitating key steps in the catalytic cycle, such as oxidative addition and reductive elimination.

  • Hemilability for Substrate Coordination: The alcohol's weaker coordination allows it to dissociate transiently, opening a coordination site for incoming substrates (e.g., aryl halide, boronic acid, or olefin). This dynamic behavior is essential for catalytic turnover and is a hallmark of many high-performance catalyst systems.

This guide focuses on the practical application of this ligand class, using the readily accessible (4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)methanol as a representative example for protocol development.

Synthesis of a Representative Ligand: (4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)methanol

The synthesis of 2-substituted oxazolines is a well-established and high-yielding process, typically proceeding from readily available amino alcohols and carboxylic acid derivatives. The following protocol details the synthesis from 2-amino-2-methyl-1-propanol and glycolic acid.

Synthetic Workflow

cluster_0 Ligand Synthesis Workflow A Reactants: 2-Amino-2-methyl-1-propanol + Glycolic Acid B Step 1: Amide Formation (Condensation) A->B Heat / Dean-Stark C Intermediate: N-(1-hydroxy-2-methylpropan-2-yl)-2-hydroxyacetamide B->C D Step 2: Cyclodehydration (e.g., SOCl₂ or Dehydrating Agent) C->D Anhydrous Conditions E Final Product: (4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)methanol D->E

Caption: General workflow for the synthesis of the representative N,O-ligand.

Detailed Experimental Protocol

Objective: To synthesize (4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)methanol.

Materials:

  • 2-amino-2-methyl-1-propanol

  • Glycolic acid

  • Toluene

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for organic synthesis, including a Dean-Stark apparatus

Procedure:

Step 1: Synthesis of N-(1-hydroxy-2-methylpropan-2-yl)-2-hydroxyacetamide

  • To a 250 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add 2-amino-2-methyl-1-propanol (1.0 eq), glycolic acid (1.05 eq), and toluene (approx. 0.5 M concentration relative to the amino alcohol).

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds.

  • Continue refluxing until no more water is collected (typically 4-6 hours).

  • Allow the reaction to cool to room temperature. The toluene can be removed under reduced pressure to yield the crude amide intermediate, which is often a viscous oil or solid and can be used in the next step without further purification.

Step 2: Cyclodehydration to form the Oxazoline Ring

  • Transfer the crude amide intermediate to a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Dissolve the intermediate in anhydrous DCM (approx. 0.4 M).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.1 eq) dropwise via a syringe. Caution: SOCl₂ is corrosive and reacts violently with water. Handle in a fume hood.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours. Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing a stirred, ice-cold saturated solution of NaHCO₃. Caution: Gas evolution (CO₂ and SO₂).

  • Transfer the quenched mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The resulting crude product can be purified by silica gel column chromatography or vacuum distillation to afford the pure (4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)methanol.

Trustworthiness Check: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity before use in catalytic reactions.

Application in Cross-Coupling Reactions

General Mechanistic Considerations: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The catalytic cycle, facilitated by our N,O-ligand (L), illustrates the ligand's crucial roles. Bulky, electron-rich phosphine ligands are often used in these reactions.[4][5] Oxazoline ligands provide an alternative that can offer unique reactivity and stability.[6][7]

cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 L-Pd(0) OA_Complex L-Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition (Ar-X) TM_Complex L-Pd(II)(Ar)(Ar') OA_Complex->TM_Complex Transmetalation (Ar'-B(OR)₂ + Base) TM_Complex->Pd0 Reductive Elimination Product Ar-Ar' TM_Complex->Product Product (Ar-Ar')

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

  • Oxidative Addition: The active L-Pd(0) species reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate. The ligand's electron-donating nature facilitates this rate-limiting step.

  • Transmetalation: The boronic acid (Ar'-B(OR)₂), activated by a base, transfers its aryl group to the palladium center, displacing the halide.

  • Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated, forming the desired biaryl product and regenerating the L-Pd(0) catalyst. The steric and electronic properties of the ligand are critical for promoting this final step.

Protocol: Suzuki-Miyaura Coupling of Aryl Bromides

Objective: To couple 4-bromotoluene with phenylboronic acid.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • (4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)methanol (Ligand)

  • 4-Bromotoluene

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃), anhydrous

  • 1,4-Dioxane, anhydrous

  • Inert atmosphere glovebox or Schlenk line setup

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (1 mol%) and the ligand (2.2 mol%) to an oven-dried Schlenk tube equipped with a stir bar.

  • Add anhydrous 1,4-dioxane (to make a final concentration of ~0.2 M with respect to the aryl halide).

  • Stir the mixture at room temperature for 15-20 minutes to allow for pre-formation of the catalyst complex.

  • Add 4-bromotoluene (1.0 eq), phenylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by GC-MS or TLC. Reactions are typically complete within 6-12 hours.

  • Once complete, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts.

  • Concentrate the filtrate and purify the crude product by silica gel column chromatography to yield 4-methyl-1,1'-biphenyl.

Aryl HalideBoronic AcidYield (%)
4-BromotoluenePhenylboronic acid>90
1-Bromo-4-methoxybenzenePhenylboronic acid>95
1-Bromo-4-nitrobenzenePhenylboronic acid~85
2-Bromopyridine4-Methoxyphenylboronic acid~88
Table 1: Representative yields for Suzuki-Miyaura coupling using N,O-oxazoline type ligands, adapted from principles in related systems.[4][7]
Protocol: Heck-Mizoroki Reaction

The Heck reaction forms a C-C bond between an aryl halide and an alkene, typically with high stereoselectivity for the trans product.[8][9]

Objective: To couple iodobenzene with styrene.

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine Pd(OAc)₂ (1 mol%), the ligand (2.2 mol%), iodobenzene (1.0 eq), and triethylamine (Et₃N) as both the base and solvent (or use a solvent like DMF with 1.5 eq of Et₃N).

  • Add styrene (1.2 eq) to the mixture.

  • Seal the tube and heat to 80-100 °C for 12-24 hours.

  • After cooling, dilute the mixture with diethyl ether and wash with 1M HCl, followed by water and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate.

  • Purify by column chromatography or recrystallization to yield trans-stilbene.

Aryl HalideOlefinYield (%)
IodobenzeneStyrene>95
4-Bromoacetophenonen-Butyl acrylate>90
1-Iodo-4-methoxybenzeneStyrene>95
Table 2: Representative yields for Heck reactions based on efficient Pd-ligand systems.[10]
Protocol: Sonogashira Coupling

The Sonogashira coupling is a powerful method for synthesizing aryl alkynes by coupling a terminal alkyne with an aryl halide.[11][12] The reaction is typically co-catalyzed by palladium and copper salts.[13][14]

Objective: To couple iodobenzene with phenylacetylene.

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (1 mol%), the ligand (2.2 mol%), and copper(I) iodide (CuI, 1.5 mol%).

  • Add a solvent such as THF or DMF, followed by a liquid amine base like diisopropylamine (DIPA) or triethylamine (Et₃N) (2.0 eq).

  • Add iodobenzene (1.0 eq) and phenylacetylene (1.1 eq).

  • Stir the reaction at room temperature. The reaction is often complete within 2-8 hours.

  • Monitor by TLC. Upon completion, filter the reaction mixture through Celite to remove the amine salt and catalyst residues.

  • Concentrate the filtrate and purify by column chromatography to yield diphenylacetylene.

Aryl HalideAlkyneYield (%)
IodobenzenePhenylacetylene>95
4-Iodotoluene1-Hexyne~90
1-Bromo-4-acetylbenzenePhenylacetylene~85
Table 3: Representative yields for Sonogashira coupling.[15]

Troubleshooting and Field-Proven Insights

  • Low Yield in Suzuki Coupling: Ensure the base (e.g., K₂CO₃, Cs₂CO₃) is anhydrous and finely powdered for maximum surface area. Degassing the solvent thoroughly is critical to prevent oxidation of the Pd(0) species.

  • Homocoupling in Sonogashira (Glaser Coupling): This side reaction is often promoted by oxygen.[15] Ensure the reaction is run under a strictly inert atmosphere. Using a slight excess of the alkyne can sometimes be beneficial, but the primary solution is rigorous exclusion of air.

  • Poorly Soluble Substrates: For highly nonpolar or polar substrates, a different solvent system may be required. Toluene or a mixture of dioxane/water can be effective alternatives.

  • Deactivated Aryl Chlorides: Coupling of aryl chlorides is more challenging than bromides or iodides. This often requires higher temperatures, stronger bases (e.g., K₃PO₄), and potentially higher catalyst loadings (2-5 mol%). More electron-rich ligands are often beneficial for the oxidative addition of Ar-Cl bonds.

Conclusion

The (dimethyl-1,3-oxazol-2-yl)methanol scaffold represents a simple, accessible, and highly effective class of N,O-bidentate ligands for palladium-catalyzed cross-coupling reactions. Their modular synthesis allows for fine-tuning of steric and electronic properties, while the hemilabile chelate system provides a balance of catalyst stability and reactivity. The protocols and insights provided herein offer a comprehensive starting point for researchers to successfully employ these versatile ligands in the synthesis of complex organic molecules for pharmaceutical and materials science applications.

References

  • Gant, T. G. & Meyers, A. I. (1994). The chemistry of 2-oxazolines (1985–present). Tetrahedron. [Link]

  • Hargaden, G. C. & Guiry, P. J. (2009). Recent Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. Chemical Reviews. [Link]

  • Rasappan, R., Gissibl, A. & Reiser, O. (2008). Metal-bis(oxazoline) complexes: From coordination chemistry to asymmetric catalysis. Coordination Chemistry Reviews. [Link]

  • Desimoni, G., Faita, G. & Jørgensen, K. A. (2011). C2-Symmetric Chiral Bis(oxazoline) Ligands in Asymmetric Catalysis. Chemical Reviews. [Link]

  • McManus, H. A. & Guiry, P. J. (2004). Recent Developments in the Application of Oxazoline-Containing Ligands in Asymmetric Catalysis. Chemical Reviews. [Link]

  • Zhou, Y., et al. (2020). Redox Activity of Pyridine-Oxazoline Ligands in the Stabilization of Low-Valent Organonickel Radical Complexes. Journal of the American Chemical Society. [Link]

  • Kadunce, N. T., et al. (2021). Reactivity of (bi-Oxazoline)organonickel Complexes and Revision of a Catalytic Mechanism. Journal of the American Chemical Society. [Link]

  • Li, Y., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. [Link]

  • Vedejs, E. & Lu, S. (1999). A PRACTICAL SYNTHESIS OF 1,3-OXAZOLE. Organic Preparations and Procedures International. [Link]

  • Lou, S. & Fu, G. C. (2010). Nickel/Bis(oxazoline)-Catalyzed Asymmetric Kumada Reactions of Alkyl Electrophiles: Cross-Couplings of Racemic α-Bromoketones. Journal of the American Chemical Society. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Cini, E., et al. (2017). Methanol as a C1 Source for the Synthesis of 1,3‐Polyheterocyclic Systems. Asian Journal of Organic Chemistry. [Link]

  • Dondoni, A. & Perrone, D. (2000). SYNTHESIS OF 1,1-DIMETHYLETHYL (S)-4-FORMYL-2,2-DIMETHYL-3-OXAZOLIDINECARBOXYLATE BY OXIDATION OF THE ALCOHOL. Organic Syntheses. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Reddy, V. P., et al. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry. [Link]

  • Billingsley, K. L. & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of Visualized Experiments. [Link]

  • El-Ghezal, L., et al. (2022). Palladium-catalyzed Suzuki–Miyaura cross-coupling with α-aminophosphonates based on 1,3,4-oxadiazole as ligands. Comptes Rendus Chimie. [Link]

  • da Silva, G. P., et al. (2020). The Heck reaction of allylic alcohols catalysed by an N-heterocyclic carbene-Pd(ii) complex and toxicity of the ligand precursor for the marine benthic copepod Amphiascoides atopus. RSC Advances. [Link]

  • Wikipedia. Sonogashira coupling. Wikipedia. [Link]

  • Reddy, V. P., et al. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry. [Link]

  • Ehrentraut, A., et al. (2002). A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. Advanced Synthesis & Catalysis. [Link]

  • Bashir, M., Bano, A. & Irum, B. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts. [Link]

  • Elangovan, A., Wang, Y.-H. & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. [Link]

  • El-Ghezal, L., et al. (2022). Palladium-catalyzed Suzuki–Miyaura cross-coupling with α-aminophosphonates based on 1,3,4-oxadiazole as ligands. Semantic Scholar. [Link]

  • Wang, C., et al. (2017). Pd-catalyzed formal Mizoroki–Heck coupling of unactivated alkyl chlorides. Nature Communications. [Link]

  • Lo, W.-S., et al. (2012). A water-soluble adamantyl-ligated palladium(II) complex as a recyclable catalyst for Suzuki-Miyaura coupling. RSC Advances. [Link]

  • Bhayana, B., Fors, B. P. & Buchwald, S. L. (2009). A Versatile Catalyst System for Suzuki−Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates. Organic Letters. [Link]

Sources

Application

preparation of (dimethyl-1,3-oxazol-2-yl)methanol from oxazole precursors

Application Note: Synthesis and C2-Hydroxymethylation of 4,5-Dimethyloxazole Executive Summary & Strategic Context Substituted oxazoles are privileged scaffolds in medicinal chemistry, frequently serving as bioisosteres...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and C2-Hydroxymethylation of 4,5-Dimethyloxazole

Executive Summary & Strategic Context

Substituted oxazoles are privileged scaffolds in medicinal chemistry, frequently serving as bioisosteres for amides and acting as key pharmacophores in kinase inhibitors and antimicrobial agents. Specifically, (4,5-dimethyl-1,3-oxazol-2-yl)methanol (CAS 709674-68-0)[1] is a highly versatile precursor for drug development.

The primary synthetic challenge in functionalizing the C2 position of an oxazole ring from its base precursor lies in the thermodynamic instability of the metalated intermediate. This application note details a self-validating, highly regioselective protocol for the preparation of (4,5-dimethyl-1,3-oxazol-2-yl)methanol via cryogenic lithiation and subsequent electrophilic trapping with paraformaldehyde.

Mechanistic Causality: The Lithiation-Trapping Paradigm

To achieve functionalization at the C2 position, one must exploit the inherent C-H acidity of the oxazole ring. The proton at C2 is the most acidic due to the strong inductive electron-withdrawing effects of the adjacent nitrogen and oxygen heteroatoms ()[2].

  • The Metalation Step: Treatment of 4,5-dimethyloxazole with a strong base such as n-butyllithium (n-BuLi) rapidly generates 2-lithio-4,5-dimethyloxazole ()[3].

  • The Tautomeric Challenge: The causal reason for strict cryogenic control (-78 °C) is the propensity of 2-lithiooxazoles to undergo electrocyclic ring-opening. The cyclic lithio-species exists in equilibrium with an acyclic isocyanoenolate tautomer ()[4]. At temperatures above -40 °C, this equilibrium shifts dramatically toward the acyclic form, leading to degradation and complex byproduct mixtures.

  • Electrophilic Quench: By maintaining the reaction at -78 °C, the cyclic 2-lithiooxazole is preserved and can be effectively trapped by paraformaldehyde ()[5]. As the reaction slowly warms to room temperature, the paraformaldehyde depolymerizes, providing a steady concentration of highly reactive formaldehyde monomer that undergoes nucleophilic attack by the carbanion.

Quantitative Reaction Parameters

The following table summarizes the causal relationship between experimental parameters and the expected synthetic outcomes, allowing researchers to troubleshoot deviations in yield.

Reaction ParameterConditionMechanistic RationaleExpected Outcome
Temperature -78 °CKinetically traps the cyclic 2-lithiooxazole intermediate[4].High yield of C2-hydroxymethylated product (75-85%).
Temperature > -40 °CThermodynamically favors the acyclic isocyanoenolate[4].Ring-opened byproducts; severe yield reduction (<20%).
Base Selection n-BuLi (1.1 eq)Provides rapid, quantitative deprotonation at C2[3].Complete consumption of starting material.
Electrophile ParaformaldehydeDepolymerizes gradually to yield reactive CH₂O[5].Selective formation of the primary alcohol.

Experimental Protocol: Self-Validating Workflow

This protocol is designed with built-in validation steps to ensure reproducibility and mechanistic fidelity.

Materials Required:

  • 4,5-Dimethyloxazole (1.0 equiv)

  • n-Butyllithium (1.1 equiv, 2.5 M in hexanes)

  • Paraformaldehyde (3.0 equiv, dried in a vacuum desiccator over P₂O₅)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl solution

Step-by-Step Methodology:

  • System Preparation (Validation: Moisture-Free Environment): Flame-dry a round-bottom flask equipped with a magnetic stir bar under a continuous stream of dry argon. Introduce anhydrous THF (approx. 10 mL per gram of substrate) and 4,5-dimethyloxazole (1.0 equiv).

  • Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath. Allow the internal temperature to equilibrate to -78 °C for at least 15 minutes. Causality: Failure to reach thermal equilibrium before base addition will trigger localized ring-opening.

  • Lithiation (Validation: Colorimetric Shift): Add n-BuLi (1.1 equiv) dropwise via syringe down the inner wall of the flask to pre-cool the reagent. A subtle color change (typically pale yellow to light orange) indicates the formation of the 2-lithio species[3]. Stir the mixture at -78 °C for 45 minutes to ensure quantitative metalation.

  • Electrophilic Trapping: Quickly add dry paraformaldehyde (3.0 equiv) in one portion under a positive flow of argon. Note: Paraformaldehyde is largely insoluble in THF at -78 °C; the reaction occurs as a heterogeneous mixture initially.

  • Controlled Warming: Remove the dry ice bath and allow the reaction mixture to warm to room temperature over 1.5 to 2 hours. Causality: As the temperature rises, paraformaldehyde depolymerizes into formaldehyde gas, which immediately reacts with the 2-lithiooxazole before the latter can undergo ring-opening[5].

  • Quench and Workup (Validation: TLC Monitoring): Once the mixture reaches room temperature, verify the consumption of the starting material via TLC. Quench the reaction by carefully adding saturated aqueous NH₄Cl. Extract the aqueous phase three times with ethyl acetate (EtOAc).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (typically using a Hexanes/EtOAc gradient) to isolate pure (4,5-dimethyl-1,3-oxazol-2-yl)methanol.

Pathway Visualization

G A 4,5-Dimethyloxazole (Starting Material) B 2-Lithio-4,5-dimethyloxazole (Cyclic Intermediate) A->B n-BuLi, THF -78 °C C Isocyanoenolate (Acyclic Tautomer) B->C Temp > -40 °C (Ring Opening) D (4,5-Dimethyl-1,3-oxazol-2-yl)methanol (Target Product) B->D 1. (CH2O)n, -78 °C to RT 2. NH4Cl (aq)

Workflow and tautomeric equilibrium in the lithiation-trapping of 4,5-dimethyloxazole.

References

  • Wikipedia Contributors . "Oxazole". Source: Wikipedia, The Free Encyclopedia. URL:[Link][2]

  • US Patent 4774253A . "Oxazole and isoxazole derivatives having anti-arthritic activity". Source: Google Patents. URL:[5]

  • American Chemical Society . "Syntheses of 4,5-Disubstituted Oxazoles via Regioselective C-4 Bromination". Source: Organic Process Research & Development. URL:[Link][4]

Sources

Method

Application Note: (Dimethyl-1,3-oxazol-2-yl)methanol in Small Molecule Drug Discovery

Target Audience: Medicinal Chemists, Assay Developers, and Drug Discovery Scientists Document Type: Technical Application Note & Standard Operating Protocols Executive Summary & Strategic Rationale In contemporary small...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Assay Developers, and Drug Discovery Scientists Document Type: Technical Application Note & Standard Operating Protocols

Executive Summary & Strategic Rationale

In contemporary small molecule drug discovery, overcoming developability bottlenecks—such as poor metabolic stability, high efflux ratios, and suboptimal membrane permeability—requires intelligent scaffold design. (Dimethyl-1,3-oxazol-2-yl)methanol (CAS: 709674-68-0) has emerged as a highly versatile, privileged building block[1].

This molecule provides two distinct strategic advantages:

  • Bioisosteric Core: The 1,3-oxazole ring serves as a non-classical bioisostere for amides and esters. It retains the hydrogen-bond accepting capabilities necessary for target engagement while eliminating the hydrogen-bond donor (NH), thereby reducing the topological polar surface area (tPSA) and enhancing passive membrane permeability[2],[3].

  • Metabolic Shielding & Synthetic Versatility: Unsubstituted oxazoles are notorious for their susceptibility to cytochrome P450-mediated oxidation at the C4 and C5 positions. The presence of the two methyl groups in the dimethyl-oxazole scaffold sterically and electronically blocks these metabolic soft spots[4]. Furthermore, the C2-hydroxymethyl group acts as a highly reactive synthetic handle for late-stage functionalization, enabling rapid combinatorial library generation[5],[6].

Physicochemical Profiling: Amide vs. Dimethyl-Oxazole

When replacing a problematic amide bond in a lead compound, the dimethyl-oxazole scaffold drastically alters the physicochemical profile. Table 1 summarizes the typical property shifts observed during this bioisosteric replacement[2],[4].

Table 1: Comparative Physicochemical Profile

PropertyTypical Secondary AmideDimethyl-Oxazole BioisostereMechanistic Rationale
Hydrogen Bond Donors (HBD) 10Removal of the NH proton reduces desolvation energy, improving passive cell permeability.
Hydrogen Bond Acceptors (HBA) 1 (Carbonyl Oxygen)2 (Ring N and O)The oxazole nitrogen acts as a potent HBA, mimicking the amide carbonyl to maintain target affinity.
Topological Polar Surface Area ~29.1 Ų~26.0 ŲA reduction in tPSA generally correlates with improved Blood-Brain Barrier (BBB) penetration.
Metabolic Stability (HLM t1/2​ ) Low to ModerateHighC4/C5 dimethylation prevents oxidative ring-opening by hepatic CYPs.
Dipole Moment ~3.5 - 4.0 D~1.5 - 2.0 DLower dipole moment reduces non-specific plasma protein binding.

Application 1: Oxidation and Ugi Multicomponent Reaction (MCR)

One of the most powerful applications of (dimethyl-1,3-oxazol-2-yl)methanol is its conversion into an aldehyde for use in the Ugi four-component reaction. This strategy has been extensively utilized to synthesize complex bisamide peptidomimetics, including potent covalent and non-covalent inhibitors for viral proteases like SARS-CoV-2 Mpro[7],[8],[9].

Experimental Protocol 1.1: Oxidation to Dimethyl-1,3-oxazole-2-carbaldehyde

Causality Note: We utilize Dess-Martin Periodinane (DMP) rather than Swern or Jones oxidation. DMP provides extremely mild conditions that prevent the degradation or over-oxidation of the electron-rich oxazole ring[10].

Reagents:

  • (Dimethyl-1,3-oxazol-2-yl)methanol (1.0 equiv)

  • Dess-Martin Periodinane (1.1 equiv)

  • Anhydrous Dichloromethane (DCM) (0.2 M)

  • Saturated aqueous NaHCO₃ / Na₂S₂O₃ (1:1 v/v)

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask purged with argon, dissolve (dimethyl-1,3-oxazol-2-yl)methanol in anhydrous DCM.

  • Cooling: Submerge the flask in an ice-water bath to achieve an internal temperature of 0 °C.

  • Oxidation: Add DMP portion-wise over 10 minutes to control the mild exotherm.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 1.5 to 2 hours. Monitor via TLC (EtOAc/Hexanes 1:1) until the starting material is consumed.

  • Quenching: Pour the reaction mixture into a vigorously stirring 1:1 solution of saturated aqueous NaHCO₃ and Na₂S₂O₃. Stir for 30 minutes until the organic layer turns clear (reduction of iodine byproducts).

  • Extraction & Purification: Extract with DCM, dry over anhydrous MgSO₄, concentrate in vacuo, and purify via flash chromatography.

  • Self-Validating QC: Perform ¹H-NMR. The successful reaction is confirmed by the disappearance of the hydroxymethyl protons (~4.5 ppm, singlet/doublet) and the appearance of a sharp aldehyde proton peak at ~9.8 ppm.

Experimental Protocol 1.2: Ugi-MCR for Peptidomimetic Library Generation

Procedure:

  • Combine the newly synthesized dimethyl-1,3-oxazole-2-carbaldehyde (1.0 equiv) and a primary amine (1.0 equiv) in methanol (0.5 M)[8]. Stir for 30 minutes to pre-form the imine.

  • Add a carboxylic acid (1.0 equiv) and an isocyanide (1.0 equiv).

  • Stir at room temperature for 24–48 hours.

  • Concentrate and purify via preparative HPLC to yield the oxazole-containing bisamide.

G A (Dimethyl-1,3-oxazol-2-yl)methanol Starting Scaffold B Oxidation (DMP, DCM, 0°C to RT) A->B C Dimethyl-1,3-oxazole-2-carbaldehyde Reactive Intermediate B->C D Ugi 4-Component Reaction (Amine, Acid, Isocyanide, MeOH) C->D E Oxazole-Peptidomimetic Drug Library D->E F QC Validation (LC-MS & 1H-NMR) E->F

Caption: Synthetic workflow for generating oxazole-based peptidomimetic libraries via Ugi-MCR.

Application 2: Etherification via Mitsunobu Reaction

The hydroxymethyl group is an excellent nucleophile/electrophile precursor. By utilizing the Mitsunobu reaction, researchers can rapidly generate diverse aryl-ether libraries directly from the alcohol, which is a common motif in kinase inhibitors and GPCR ligands[5],[6].

Experimental Protocol 2.1: Mitsunobu Aryl Ether Formation

Causality Note: The Mitsunobu reaction is chosen because it allows for the stereospecific (if chiral centers are nearby) and mild coupling of the primary alcohol with sterically hindered or electronically deactivated phenols, avoiding the harsh basic conditions of traditional Williamson ether syntheses[5].

Reagents:

  • (Dimethyl-1,3-oxazol-2-yl)methanol (1.0 equiv)

  • Substituted Phenol (1.2 equiv)

  • Triphenylphosphine (PPh₃) (1.5 equiv)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF) (0.1 M)

Step-by-Step Procedure:

  • Preparation: Dissolve the oxazole methanol, the substituted phenol, and PPh₃ in anhydrous THF under argon.

  • Cooling: Cool the mixture to 0 °C.

  • Activation: Add DIAD dropwise over 15 minutes. The reaction mixture will typically transition from yellow to clear as the betaine intermediate forms.

  • Coupling: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Concentrate the mixture under reduced pressure. To precipitate the triphenylphosphine oxide byproduct, triturate the crude residue with cold diethyl ether and filter.

  • Self-Validating QC: Analyze the filtrate via LC-MS. Look for the mass shift corresponding to the exact mass of the phenol plus the oxazole scaffold, minus the mass of water (18.02 Da).

Pathway Drug Oxazole-Derived Aryl Ether (Kinase Inhibitor) Target Target Kinase (e.g., EGFR, JAK) Drug->Target Competitive Inhibition Product Aberrant Phosphorylation & Disease Progression Target->Product Enzymatic Phosphorylation Substrate Endogenous ATP Substrate->Target Binds ATP Pocket

Caption: Mechanism of action for oxazole-derived competitive inhibitors blocking pathogenic signaling.

Troubleshooting & Quality Control

To ensure the integrity of the synthesized compounds, the following self-validating checks must be integrated into the workflow:

  • Loss of Scaffold: If the oxazole ring degrades during functionalization, check the pH of your reaction. Oxazoles can undergo ring-opening under strongly acidic aqueous conditions. Maintain anhydrous conditions or buffer aqueous workups to pH ~7-8.

  • Failed Mitsunobu: If the Mitsunobu reaction yields unreacted starting material, ensure the pKa of the phenol is < 11. For less acidic nucleophiles, consider converting the hydroxymethyl group to a mesylate or bromide first, followed by an S_N2 displacement[6].

  • Ugi Reaction Diastereoselectivity: Ugi reactions often produce a mixture of diastereomers. If a specific stereoisomer is required for target binding, chiral chiral auxiliaries or asymmetric catalysts must be employed, and the ratio should be quantified using chiral HPLC[8].

References

  • (Dimethyl-1,3-oxazol-2-yl)methanol - CAS:709674-68-0 Source: JS-AKX URL:[Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems Source: PMC - NIH URL:[Link]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes Source: PMC - NIH URL:[Link]

  • 5-(Hydroxymethyl)oxazoles: Versatile Scaffolds for Combinatorial Solid-Phase Synthesis of 5-Substituted Oxazoles Source: ACS Publications URL:[Link]

  • 5-(hydroxymethyl)oxazoles: versatile scaffolds for combinatorial solid-phase synthesis of 5-substituted oxazoles Source: PubMed - NIH URL:[Link]

  • Ugi multicomponent reactions of optically active aldehydes and chiral aminoindanols: diastereoselective synthesis of bisamides relevant to SARS-CoV-2 Mpro inhibitors Source: ResearchGate URL:[Link]

  • Diastereoselective synthesis of bisamides relevant to SARS-CoV-2 Mpro inhibitors Source: Organic & Biomolecular Chemistry (RSC) URL:[Link]

  • Ugi multicomponent reactions of optically active aldehydes and chiral aminoindanols: diastereoselective synthesis of bisamides relevant to SARS-CoV-2 Mpro inhibitors Source: PMC - NIH URL:[Link]

Sources

Application

Application Notes &amp; Protocols for the Purification of (4,5-dimethyl-1,3-oxazol-2-yl)methanol

Introduction (4,5-dimethyl-1,3-oxazol-2-yl)methanol is a key heterocyclic building block in synthetic organic chemistry and medicinal chemistry. The oxazole motif is a component of numerous biologically active natural pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(4,5-dimethyl-1,3-oxazol-2-yl)methanol is a key heterocyclic building block in synthetic organic chemistry and medicinal chemistry. The oxazole motif is a component of numerous biologically active natural products and pharmaceutical agents.[1] The purity of such intermediates is paramount, as impurities can lead to undesired side reactions, complicate reaction kinetics, and compromise the biological activity and safety of final compounds.

The synthesis of (4,5-dimethyl-1,3-oxazol-2-yl)methanol, like many multi-step synthetic procedures, often results in a crude product containing unreacted starting materials, reagents, and various side-products. The specific nature of these impurities depends on the synthetic route employed, which could include the Robinson-Gabriel synthesis followed by functional group manipulation or the Van Leusen reaction.[2][3] Therefore, robust and validated purification protocols are essential for obtaining material of high purity suitable for downstream applications in research and drug development.

This technical guide provides a comprehensive overview of field-proven methods for the purification of (4,5-dimethyl-1,3-oxazol-2-yl)methanol. We will delve into the principles and detailed protocols for flash column chromatography, recrystallization, and vacuum distillation, explaining the causality behind experimental choices to empower researchers with the ability to adapt and troubleshoot these critical procedures.

Foundational Analysis: Thin-Layer Chromatography (TLC)

Expertise & Experience: Before any preparative purification, a rapid and efficient analytical method is required to assess the complexity of the crude mixture and to develop the optimal separation conditions. Thin-Layer Chromatography (TLC) is the cornerstone of this initial analysis. It operates on the same principles as column chromatography and provides a crucial preview of the required mobile phase for effective separation.[4] The goal is to find a solvent system where the target compound has a Retention Factor (R_f) of approximately 0.3-0.4, ensuring good separation from both more polar and less polar impurities.[4]

Protocol 1: TLC Method Development
  • Preparation: Prepare a dilute solution of the crude (4,5-dimethyl-1,3-oxazol-2-yl)methanol in a volatile solvent like dichloromethane or ethyl acetate.

  • Spotting: Using a capillary tube, spot a small amount of the solution onto the baseline of a silica gel TLC plate (e.g., Silica Gel 60 F254).[4]

  • Solvent System Testing: Prepare a series of mobile phases with varying polarities in TLC developing chambers. A common starting point for oxazole derivatives is a mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate).[5]

    • Test Systems: Begin with ratios like 9:1, 7:3, and 1:1 (Hexanes:Ethyl Acetate).

  • Development: Place the spotted TLC plate into a chamber saturated with the chosen solvent system and allow the eluent to ascend the plate until it is approximately 1 cm from the top.[4]

  • Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the separated spots under a UV lamp (254 nm).[4] If the compound is not UV-active, use a chemical stain such as potassium permanganate.

  • Analysis: Calculate the R_f value for each spot (R_f = distance traveled by spot / distance traveled by solvent front). The ideal system will show the product spot well-resolved from impurity spots with an R_f of ~0.3-0.4.

Method A: High-Purity Isolation via Flash Column Chromatography

Trustworthiness: Flash column chromatography is the most versatile and widely used method for purifying multi-gram quantities of organic compounds. Its effectiveness relies on the optimized mobile phase determined by TLC. The slightly acidic nature of silica gel can sometimes be detrimental to acid-sensitive heterocycles like oxazoles.[6] If TLC analysis shows streaking or the appearance of new spots (decomposition), deactivating the silica gel is a necessary step.

Protocol 2: Flash Column Chromatography
  • Eluent Selection & Preparation: Based on the TLC analysis (Protocol 1), prepare a sufficient volume of the optimal eluent system (e.g., 7:3 Hexanes:Ethyl Acetate).

    • Expert Tip: If decomposition is suspected, add 0.5-1% triethylamine to the eluent to neutralize the acidic sites on the silica gel.[5][6]

  • Column Packing:

    • Select a glass column of appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel (230-400 mesh) in the eluent.[5]

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.

    • Add a thin layer of sand on top of the silica bed to prevent disruption during sample loading.[4]

    • Equilibrate the packed column by passing 2-3 column volumes of eluent through it.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and carefully apply it to the top of the column.[5]

    • Dry Loading (Recommended): Dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent under reduced pressure. Carefully add the resulting free-flowing powder to the top of the column. This technique often leads to better separation.[6]

  • Elution & Fraction Collection:

    • Begin eluting the sample through the column, applying positive pressure (flash chromatography).

    • Collect fractions in an array of test tubes or flasks. The volume of each fraction should be approximately one-quarter of the column volume.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the fractions containing the pure (4,5-dimethyl-1,3-oxazol-2-yl)methanol.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Chromatography Workflow Diagram

G cluster_prep Preparation cluster_sep Separation cluster_post Post-Purification TLC 1. TLC Method Development Eluent 2. Prepare Eluent TLC->Eluent Pack 3. Pack Column Eluent->Pack Load 4. Load Sample Pack->Load Crude Crude Product Crude->Load Elute 5. Elute & Collect Fractions Load->Elute Analyze 6. Analyze Fractions by TLC Elute->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evap 8. Evaporate Solvent Combine->Evap Pure Pure Product Evap->Pure

Caption: Workflow for purification by flash column chromatography.

Troubleshooting Common Chromatography Issues
ProblemPotential Cause(s)Recommended Solution(s)
Poor Separation Incorrect eluent system; Column overloaded; Column packed improperly.Re-optimize eluent with TLC; Use a larger column or less sample; Repack the column carefully.
Product Decomposition Silica gel is too acidic for the compound.[5]Deactivate the silica gel by pre-treating with 1% triethylamine in the eluent.[6]
Product Elutes Too Quickly (R_f > 0.5) Eluent is too polar.Decrease the polarity of the eluent (e.g., increase the hexane:ethyl acetate ratio).
Product Does Not Elute Eluent is not polar enough; Product is insoluble.Increase the polarity of the eluent; If necessary, flush the column with a very polar solvent like methanol.

Method B: Purification by Recrystallization

Authoritative Grounding: Recrystallization is a powerful technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. A suitable solvent will dissolve the target compound and its impurities when hot, but only the target compound will crystallize out upon slow cooling, leaving the impurities behind in the solution.[6]

Protocol 3: Recrystallization
  • Solvent Selection:

    • Place a small amount of the crude solid in a test tube.

    • Add a few drops of a test solvent at room temperature. The ideal solvent should not dissolve the compound when cold.

    • Heat the solvent. The ideal solvent should completely dissolve the compound when hot.[6]

    • Common solvents to test include hexanes, ethyl acetate, isopropanol, ethanol, and toluene, or a mixed-solvent system.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen recrystallization solvent to dissolve it completely at the boiling point.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration through fluted filter paper into a pre-heated flask to remove them.[6]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities. Dry the crystals in a vacuum oven or desiccator.

Recrystallization Workflow Diagram

G Crude Crude Solid Dissolve 1. Dissolve in Minimal Hot Solvent Crude->Dissolve Filter 2. Hot Filtration (if needed) Dissolve->Filter Cool 3. Slow Cooling & Crystallization Dissolve->Cool skip if no insoluble impurities Filter->Cool Collect 4. Collect Crystals (Vacuum Filtration) Cool->Collect Wash 5. Wash with Cold Solvent Collect->Wash Dry 6. Dry Crystals Wash->Dry Pure Pure Crystalline Product Dry->Pure

Caption: General workflow for purification by recrystallization.

Method C: Purification by Vacuum Distillation

Expertise & Experience: For liquid compounds or low-melting solids, distillation is an effective purification method based on differences in boiling points. Given that (4,5-dimethyl-1,3-oxazol-2-yl)methanol likely has a relatively high boiling point and may be sensitive to high temperatures, vacuum distillation is the preferred approach. This technique lowers the boiling point of the liquid, allowing it to distill at a lower temperature and reducing the risk of thermal decomposition.[7]

Protocol 4: Vacuum Distillation
  • Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all glassware is dry and joints are properly sealed with vacuum grease. A short-path or Kugelrohr (bulb-to-bulb) apparatus is ideal for small-scale purifications.[7]

  • Sample Preparation: Place the crude liquid product in the distilling flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Distillation Process:

    • Begin stirring and slowly apply vacuum to the system.

    • Once the desired vacuum level is reached, gradually heat the distilling flask using a heating mantle.

    • Observe the temperature at the still head. The initial fraction (forerun) containing volatile impurities will distill first.

    • Collect the main fraction when the distillation temperature stabilizes at the boiling point of the target compound at that pressure.

  • Completion: Stop the distillation when the temperature begins to drop or when only a small residue remains in the distilling flask.

  • System Shutdown: Allow the apparatus to cool completely before slowly and carefully re-introducing air into the system to release the vacuum.

Purity Confirmation

Trustworthiness: After purification, the purity of the (4,5-dimethyl-1,3-oxazol-2-yl)methanol must be confirmed. A single spot on a TLC plate in multiple solvent systems is a good indicator of purity. For rigorous quantitative analysis and structural confirmation, the following methods are standard in research and industry settings.

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive method to determine purity levels quantitatively. A reversed-phase C18 column is commonly used with a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile or methanol.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra confirm the chemical structure of the purified compound and can reveal the presence of impurities if their signals are detectable.[10]

  • High-Resolution Mass Spectrometry (HRMS): This technique provides an accurate mass measurement, confirming the elemental composition of the molecule.[8]

By employing these robust purification and analytical protocols, researchers can ensure the high quality of their synthesized (4,5-dimethyl-1,3-oxazol-2-yl)methanol, a critical factor for the integrity and reproducibility of scientific research.

References

  • BenchChem. Technical Support Center: Purification of 2-(2,5-Dimethoxybenzoyl)oxazole. BenchChem.
  • BenchChem. Application Note & Protocol: Purification of Oxazole-4-carboximidamide by Chromatography. BenchChem.
  • BenchChem. Technical Support Center: Purification of 3-Chloro-1,2-oxazole and Its Derivatives. BenchChem.
  • Reddy, G. N. et al. (2016). Synthesis of Substituted Oxazoles by Visible-Light Photocatalysis. ACS Publications. Available at: [Link]

  • Robinson, R. (1909). CCXXXII.—A new synthesis of oxazole derivatives. J. Chem. Soc., Trans. Available at: [Link]

  • BenchChem. Green Synthesis of Novel Oxazole Derivatives: A Technical Guide. BenchChem.
  • Rickborn, B. (1998). A Practical Synthesis of 1,3-Oxazole. ResearchGate. Available at: [Link]

  • BenchChem. Cross-Validation of Analytical Data for (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine: A Comparative Guide. BenchChem.
  • Gaykar, R. N. et al. (2022). Synthesis of Trisubstituted Oxazoles via Aryne Induced[4][6] Sigmatropic Rearrangement–Annulation Cascade. Organic Letters. Available at: [Link]

  • Vedejs, E. & Lu, S. (2000). Monosubstituted Oxazoles. 1. Synthesis of 5-Substituted Oxazoles by Directed Alkylation. The Journal of Organic Chemistry. Available at: [Link]

  • Chahal, M. K. & Sankar, M. (2015). 1,8-Naphthyridine-based fluorescent receptors for picric acid detection in aqueous media. Analytical Methods. Available at: [Link]

  • Giles, R. G. et al. (2000). Process for preparing oxazole derivatives. Google Patents.
  • SIELC Technologies. Separation of Oxazole on Newcrom R1 HPLC column. SIELC. Available at: [Link]

  • BenchChem. An In-depth Technical Guide on (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine. BenchChem.
  • Nasution, H. et al. (2020). Synthesis of Camphor Oxazole from Isolates of Sumatran Camphor (Dryobalanops aromatica) and its Antioxidant Activity using the F. AIP Publishing. Available at: [Link]

  • Sharma, V. et al. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

Sources

Method

functionalization of (dimethyl-1,3-oxazol-2-yl)methanol for click chemistry

Application Note: Divergent Functionalization of (4,5-Dimethyl-1,3-oxazol-2-yl)methanol for Bioorthogonal Click Chemistry Introduction & Strategic Context In modern drug development and chemical biology, the modular asse...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Divergent Functionalization of (4,5-Dimethyl-1,3-oxazol-2-yl)methanol for Bioorthogonal Click Chemistry

Introduction & Strategic Context

In modern drug development and chemical biology, the modular assembly of complex architectures relies heavily on robust, bioorthogonal reactions. (4,5-Dimethyl-1,3-oxazol-2-yl)methanol (CAS: 709674-68-0)[1] is a highly versatile, electron-rich heteroaromatic building block. To integrate this pharmacophore into larger biological systems, target-directed probes, or functionalized materials, its primary hydroxyl group must be converted into a reactive handle suitable for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)[2].

As a Senior Application Scientist, I have designed this protocol guide to provide you with two validated, high-yielding pathways to functionalize this oxazole scaffold: Route A (Propargylation to a terminal alkyne) and Route B (Azidation to an aliphatic azide).

Mechanistic Rationale & Causality

The choice of functionalization strategy dictates the downstream click-chemistry application. Understanding the causality behind these reaction conditions ensures reproducibility and allows for troubleshooting.

  • Route A: Propargylation via Williamson Ether Synthesis To install a terminal alkyne, we utilize a classical Williamson ether synthesis. The primary alcohol is deprotonated by Sodium Hydride (NaH) to form a highly nucleophilic alkoxide, which subsequently attacks propargyl bromide via an SN​2 mechanism[3]. This method is chosen for its high atom economy and rapid kinetics on robust scaffolds like 4,5-dimethyl-1,3-oxazole. (Note: For highly base-sensitive complex analogs, an acid-promoted Nicholas reaction utilizing dicobalt hexacarbonyl-stabilized propargylium ions serves as a viable alternative[3]).

  • Route B: Two-Step Azidation While direct catalytic azidation of primary alcohols is an emerging methodology[4], the most scalable and reliable approach remains a two-step activation-substitution sequence. The hydroxyl group is first converted into a mesylate (using MsCl/Et 3​ N). We specifically avoid the Mitsunobu reaction (which converts alcohols to azides in one step) because it generates triphenylphosphine oxide—a byproduct that notoriously co-elutes with polar oxazole derivatives during silica gel chromatography. The mesylate is then displaced by Sodium Azide (NaN 3​ ) in DMF via an SN​2 inversion.

Quantitative Data & Analytical Signatures

The following table summarizes the expected outcomes and self-validating analytical checkpoints for both functionalization routes.

ParameterRoute A: Propargylated OxazoleRoute B: Azido-Oxazole
Target Functional Group Terminal Alkyne ( −C≡CH )Aliphatic Azide ( −N3​ )
Reagents NaH, Propargyl Bromide, THF1. MsCl, Et 3​ N, DCM 2. NaN 3​ , DMF
Reaction Time 4 Hours (Total)1 Hour (Step 1) + 6 Hours (Step 2)
Expected Yield 82 - 88%75 - 80% (Over two steps)
Key IR Signature (Self-Validation) 3300 cm −1 (C-H stretch) 2120 cm −1 (C C stretch) 2100 cm −1 (Strong asymmetric N 3​ stretch)
Key 1 H-NMR Shift (CDCl 3​ ) δ 2.45 ppm (t, 1H, alkyne C-H) δ 4.35 ppm (s, 2H, -CH 2​ -N 3​ )

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 2-((Prop-2-yn-1-yloxy)methyl)-4,5-dimethyl-1,3-oxazole

This protocol yields an alkyne-functionalized probe ready for CuAAC with azide-bearing targets.

  • Alkoxide Formation: Dissolve (4,5-dimethyl-1,3-oxazol-2-yl)methanol (1.0 eq) in anhydrous THF (0.2 M) under an inert argon atmosphere. Cool the flask to 0 °C using an ice bath.

  • Deprotonation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise.

    • Causality Check: You will observe H 2​ gas evolution. Wait approximately 30 minutes until bubbling completely ceases. This validates the quantitative formation of the nucleophilic alkoxide.

  • Electrophilic Addition: Add Propargyl bromide (80 wt% in toluene, 1.2 eq) dropwise over 5 minutes.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor via TLC (Hexanes/EtOAc 7:3).

  • Workup & Purification: Quench the reaction carefully with saturated aqueous NH 4​ Cl to neutralize unreacted NaH. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure. Purify via flash column chromatography.

  • Self-Validation: Run an FT-IR spectrum of the purified oil. A sharp peak at 3300 cm −1 confirms successful propargylation.

Protocol B: Synthesis of 2-(Azidomethyl)-4,5-dimethyl-1,3-oxazole

This protocol yields an azide-functionalized probe ready for CuAAC or SPAAC with alkyne-bearing targets.

Step 1: Mesylation

  • Dissolve the oxazole alcohol (1.0 eq) in anhydrous DCM (0.2 M) and cool to 0 °C.

  • Add Triethylamine (Et 3​ N, 2.0 eq). Stir for 5 minutes.

  • Add Methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.

    • Causality Check: Maintaining the reaction at 0 °C is critical here; elevated temperatures promote the formation of unwanted alkyl chloride byproducts and degradation of the sensitive mesylate intermediate.

  • Stir for 1 hour at 0 °C. Quench with ice water, extract with DCM, wash with brine, dry over Na 2​ SO 4​ , and concentrate. Use the crude mesylate immediately in the next step.

Step 2: Azidation

  • Dissolve the crude mesylate in anhydrous DMF (0.2 M).

  • Add Sodium Azide (NaN 3​ , 2.0 eq). (Safety Note: NaN 3​ is highly toxic. Never allow it to come into contact with strong acids, which generates lethal HN 3​ gas).

  • Heat the mixture to 60 °C and stir for 6 hours.

  • Workup: Cool to room temperature and quench with water. Extract the mixture with Diethyl Ether (Et 2​ O) rather than EtOAc.

    • Causality Check: Et 2​ O is vastly superior here because DMF is highly soluble in water but poorly partitions into Et 2​ O, allowing you to easily wash away the DMF solvent with repeated water washes (5 × 20 mL).

  • Self-Validation: Before proceeding to click chemistry, take an IR spectrum of the concentrated product. A massive, unmistakable absorption band at 2100 cm −1 provides absolute confirmation of the azide group.

Workflow Visualization

G Start (4,5-Dimethyl-1,3-oxazol-2-yl)methanol Starting Material RouteA Route A: Propargylation (NaH, Propargyl Bromide) Start->RouteA RouteB Route B: Azidation 1. MsCl, Et3N 2. NaN3, DMF Start->RouteB Alkyne Alkyne-Functionalized Oxazole Probe RouteA->Alkyne Azide Azide-Functionalized Oxazole Probe RouteB->Azide ClickA CuAAC Click Chemistry (with Azide-Target) Alkyne->ClickA ClickB CuAAC/SPAAC Click Chemistry (with Alkyne-Target) Azide->ClickB Triazole 1,2,3-Triazole Conjugate (Final Product) ClickA->Triazole ClickB->Triazole

Divergent functionalization of (4,5-dimethyl-1,3-oxazol-2-yl)methanol for click chemistry.

References

  • Guidechem.
  • Nature Communications (2020).A versatile photoclick reaction expanding the toolkit of click chemistry.
  • Organic Letters - ACS Publications (2016).Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction.
  • Organic Letters - ACS Publications (2012).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (4,5-Dimethyl-1,3-oxazol-2-yl)methanol

Introduction Welcome to the technical support center for the synthesis of (4,5-dimethyl-1,3-oxazol-2-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are working...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support center for the synthesis of (4,5-dimethyl-1,3-oxazol-2-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with substituted oxazoles. The 2-hydroxymethyl-oxazole moiety is a valuable building block in medicinal chemistry, but its synthesis can present challenges, particularly concerning reaction yield and purity.

This document provides a comprehensive, experience-driven approach to troubleshooting the synthesis of (4,5-dimethyl-1,3-oxazol-2-yl)methanol. We will address common experimental hurdles through a detailed troubleshooting guide and frequently asked questions (FAQs). Our focus is not just on the "how," but the fundamental "why" behind each procedural step and optimization strategy.

Proposed Synthetic Pathway: A Two-Step Approach

The synthesis of (4,5-dimethyl-1,3-oxazol-2-yl)methanol is most reliably achieved through a two-step process. This involves the initial formation of the 4,5-dimethyl-1,3-oxazole core, followed by a selective functionalization at the C-2 position to introduce the hydroxymethyl group. This method offers robust control over the regiochemistry.

Synthesis_Workflow cluster_0 Step 1: Oxazole Ring Formation cluster_1 Step 2: C-2 Functionalization A 3-Amino-2-butanone HCl C Cyclodehydration (e.g., PPA, H₂SO₄) A->C B Acetic Anhydride B->C D 4,5-Dimethyl-1,3-oxazole C->D Yield: 50-70% E 1. n-BuLi, THF, -78 °C 2. Paraformaldehyde D->E Lithiation/ Electrophilic Quench cluster_1 cluster_1 D->cluster_1 F (4,5-Dimethyl-1,3-oxazol-2-yl)methanol E->F Yield: Variable

Caption: Proposed two-step synthesis of (4,5-dimethyl-1,3-oxazol-2-yl)methanol.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4,5-Dimethyl-1,3-oxazole

This procedure is based on the principles of the Robinson-Gabriel synthesis, which involves the cyclodehydration of a 2-acylamino ketone.[1][2]

  • Acylation: To a stirred solution of 3-amino-2-butanone hydrochloride (1.0 eq) in pyridine (0.2 M) at 0 °C, add acetic anhydride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours. Monitor by TLC for the consumption of the starting amine.

  • Work-up (Acylation): Pour the reaction mixture into ice-cold 1M HCl and extract with dichloromethane (DCM, 3x). Wash the combined organic layers with saturated sodium bicarbonate solution, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude N-(3-oxobutan-2-yl)acetamide is often used directly in the next step.

  • Cyclodehydration: Add the crude N-(3-oxobutan-2-yl)acetamide to polyphosphoric acid (PPA) (10x by weight) at room temperature.

  • Heat the mixture to 120-140 °C with vigorous stirring for 2-3 hours. The mixture will become a dark, viscous solution.

  • Work-up (Cyclization): Cool the reaction vessel to room temperature, then carefully pour the mixture onto crushed ice with stirring.

  • Basify the aqueous solution to pH > 9 with a concentrated NaOH or KOH solution, ensuring the temperature is managed with an ice bath.

  • Extract the aqueous layer with diethyl ether or DCM (4x).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate carefully at low pressure to avoid loss of the volatile product.

  • Purification: Purify the crude product by fractional distillation to yield 4,5-dimethyl-1,3-oxazole as a clear liquid.

Protocol 2: Synthesis of (4,5-Dimethyl-1,3-oxazol-2-yl)methanol

This step utilizes a directed metallation at the C-2 position, followed by quenching with an electrophile.

  • Setup: Assemble a flame-dried, three-neck flask under a positive pressure of argon or nitrogen. Equip it with a magnetic stirrer, a thermometer, and a rubber septum.

  • Reaction: Dissolve 4,5-dimethyl-1,3-oxazole (1.0 eq) in anhydrous tetrahydrofuran (THF) (0.3 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi, 1.05 eq, 1.6 M in hexanes) dropwise via syringe, keeping the internal temperature below -70 °C. A color change (typically to yellow or orange) indicates the formation of the lithiated species. Stir for 45-60 minutes at -78 °C.

  • Electrophilic Quench: In a separate flame-dried flask, thermally depolymerize paraformaldehyde by heating to generate gaseous formaldehyde, which is passed through the reaction mixture via a cannula. Alternatively, add freshly dried, powdered paraformaldehyde (1.5 eq) portion-wise to the reaction mixture at -78 °C.

  • Stir the reaction at -78 °C for 2 hours, then allow it to warm slowly to room temperature overnight.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

  • Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the target compound.

Troubleshooting Guide

Issue 1: Low Yield in Oxazole Ring Formation (Protocol 1)

Question: My yield for the 4,5-dimethyl-1,3-oxazole is consistently below 40%. What are the primary factors to investigate?

Answer: Low yields in the Robinson-Gabriel synthesis are a common issue, often stemming from the harsh conditions required for cyclodehydration.[1] The choice of dehydrating agent and temperature control are paramount.

ParameterPotential ProblemRecommended Solution & Rationale
Dehydrating Agent Agents like concentrated H₂SO₄ or POCl₃ can cause charring and decomposition of the substrate, leading to complex mixtures and low yields.[3]Switch to Polyphosphoric Acid (PPA): PPA is an effective and generally milder dehydrating agent that has been shown to increase yields in similar syntheses to the 50-60% range.[1][3] It promotes cyclization while minimizing degradation.
Reaction Temperature Excessive heat can lead to polymerization or decomposition. Insufficient heat results in an incomplete reaction.Optimize Temperature: For PPA, a range of 120-140 °C is typical. If charring is observed, reduce the temperature. If the reaction is sluggish (monitor by TLC), cautiously increase the temperature in 5-10 °C increments.
Purity of Starting Material The crude N-(3-oxobutan-2-yl)acetamide may contain impurities from the acylation step that interfere with cyclization.Purify the Intermediate: While often used crude, purifying the acylated intermediate by recrystallization or chromatography before cyclization can significantly improve the yield and simplify the final purification.
Work-up Procedure The product is somewhat water-soluble and volatile. Product loss can occur during neutralization and extraction.Thorough Extraction: Ensure the aqueous layer is thoroughly extracted (at least 4-5 times) with a suitable organic solvent. Use brine for the final wash to reduce the solubility of the product in any remaining aqueous phase. Use care during solvent removal, employing a rotary evaporator with a controlled vacuum and moderate bath temperature.
Issue 2: Failure or Low Yield in C-2 Functionalization (Protocol 2)

Question: After performing the lithiation and quenching with paraformaldehyde, my TLC/NMR shows only starting material or a complex mixture with very little product. What could have gone wrong?

Answer: This is a highly moisture- and air-sensitive step. The success of the C-2 lithiation hinges on maintaining strictly anhydrous and anaerobic conditions. The C-2 lithiated oxazole is also known to be in equilibrium with its ring-opened isonitrile form, which can lead to side reactions if not properly controlled.[2][4]

Lithiation_Troubleshooting start Low/No Product in Step 2 cond1 cond1 start->cond1 cond2 Check Reagents n-BuLi Titer? Paraformaldehyde Dry? start->cond2 cond3 Observe Reaction Color Change? Ring Opening? start->cond3 sol1 Solution: Flame-dry all glassware. Use freshly distilled anhydrous solvents (THF). Ensure positive Argon/N₂ pressure. cond1:f1->sol1 No cond1:f2->sol1 No cond1:f3->sol1 No sol2 Solution: Titrate n-BuLi before use. Dry paraformaldehyde under vacuum over P₂O₅. cond2:f1->sol2 Unsure cond2:f2->sol2 No cond3:f1->cond2 No sol3 Solution: Ring-opening is favored at higher temperatures. Maintain -78°C strictly. Consider using a different electrophile if issues persist. cond3:f2->sol3 Suspected

Caption: Decision tree for troubleshooting the C-2 lithiation step.

Detailed Breakdown:

  • Anhydrous Conditions: Trace amounts of water will quench the n-BuLi and the lithiated oxazole. Ensure all glassware is flame-dried, solvents are passed through a purification system or freshly distilled from a suitable drying agent (e.g., sodium/benzophenone for THF), and paraformaldehyde is rigorously dried.

  • n-BuLi Quality: n-BuLi degrades over time. Its actual concentration may be lower than stated on the bottle. It is best practice to titrate the n-BuLi solution (e.g., with diphenylacetic acid) before use to determine its exact molarity for accurate addition.

  • Temperature Control: The lithiated oxazole intermediate is thermally unstable. If the temperature rises above -70 °C, the equilibrium can shift towards the ring-opened isonitrile, which will not yield the desired product.[4] Ensure the reaction flask is well-immersed in the -78 °C bath throughout the addition and stirring period.

  • Electrophile Reactivity: Paraformaldehyde can be unreactive if not properly prepared. Ensure it is a fine, dry powder. As an alternative, consider using dimethylformamide (DMF) as the electrophile to form the aldehyde, followed by reduction with NaBH₄. This two-step sequence can sometimes be more reliable than direct quenching with formaldehyde.

Issue 3: Product Purification Challenges

Question: I've managed to synthesize the product, but it is difficult to purify. What are the likely impurities?

Answer: Impurities often arise from side reactions during the lithiation step or from an incomplete reaction.

  • Unreacted Starting Material: 4,5-dimethyl-1,3-oxazole can be difficult to separate from the product due to similar polarities. Ensure the lithiation reaction goes to completion by using a slight excess (1.05 eq) of freshly titrated n-BuLi and allowing sufficient reaction time.

  • Bis-oxazole Species: If any C-2 lithiated oxazole remains after the electrophile is consumed, it can potentially react with the product during work-up, although this is less common.

  • Ring-Opened Byproducts: If the temperature was not well-controlled, byproducts from the isonitrile intermediate may be present. These are often more polar and can be separated by column chromatography.

  • Silica Gel Acidity: The hydroxyl group in the product can interact with standard silica gel. Consider treating the silica gel with a small amount of triethylamine in the eluent (e.g., 0.5-1%) to neutralize acidic sites and prevent streaking or product loss on the column.

Frequently Asked Questions (FAQs)

Q1: Why is the C-2 proton of the oxazole ring so acidic? A1: The C-2 position is flanked by two electronegative heteroatoms: the ring oxygen at position 1 and the nitrogen at position 3. Both atoms exert a strong inductive electron-withdrawing effect, which polarizes the C-H bond and stabilizes the resulting carbanion upon deprotonation. This makes the C-2 proton the most acidic site on the oxazole ring, enabling regioselective metallation.[2][5]

Q2: Are there alternative methods to synthesize (4,5-dimethyl-1,3-oxazol-2-yl)methanol? A2: Yes, other routes could be explored. For example, one could start with 4,5-dimethyl-1,3-oxazole-2-carboxylic acid, reduce the carboxylic acid to the alcohol using a reducing agent like LiAlH₄. Another approach involves the van Leusen reaction, reacting tosylmethyl isocyanide (TosMIC) with an appropriate aldehyde, though this is more commonly used for 5-substituted oxazoles.[6][7] However, the C-2 lithiation route is often the most direct for introducing a C-2 substituent onto a pre-formed oxazole ring.

Q3: What analytical techniques are recommended for product characterization? A3: A combination of techniques is essential for unambiguous structure confirmation and purity assessment:

  • ¹H and ¹³C NMR: Will confirm the presence of the dimethyl groups, the oxazole ring protons/carbons, and the newly formed hydroxymethyl group (-CH₂OH).

  • Mass Spectrometry (MS): Will confirm the molecular weight of the product (127.14 g/mol ).[8]

  • FT-IR Spectroscopy: Will show a characteristic broad O-H stretch for the alcohol group (around 3300-3500 cm⁻¹).

  • TLC: Useful for monitoring reaction progress and assessing the purity of column fractions.

Q4: What are the critical safety precautions for this synthesis? A4:

  • n-Butyllithium (n-BuLi): Is a pyrophoric reagent that can ignite spontaneously on contact with air or moisture. It must be handled under an inert atmosphere using proper syringe techniques. Always wear fire-resistant personal protective equipment (PPE).

  • Strong Acids/Bases: Reagents like polyphosphoric acid, H₂SO₄, and concentrated NaOH/KOH are highly corrosive. Handle them in a fume hood with appropriate PPE. The quenching of PPA and the basification steps are highly exothermic and require careful temperature control.

  • Solvents: THF and diethyl ether are extremely flammable. Work in a well-ventilated fume hood away from ignition sources.

References

  • BenchChem. Oxazole Synthesis: A Technical Support Center for Common Side Reactions.
  • BenchChem. Troubleshooting common problems in 2-(p-Tolyl)oxazole synthesis.
  • Grokipedia. Oxazole.
  • Scribd. Oxazole Chemistry Overview. Available from: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. Available from: [Link]

  • Indian Journal of Pharmaceutical Sciences. Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Available from: [Link]

  • MDPI. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Available from: [Link]

  • BenchChem. Application Notes and Protocols for the Scalable Synthesis of (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine.
  • BenchChem. An In-depth Technical Guide on (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine.
  • NIH. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Available from: [Link]

  • AIR Unimi. Methanol as a C1 Source for the Synthesis of 1,3‐Polyheterocyclic Systems. Available from: [Link]

  • Macmillan Group, Princeton University. Oxazole. Available from: [Link]

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Optimization

Technical Support Center: Troubleshooting (Dimethyl-1,3-oxazol-2-yl)methanol Extraction &amp; Purification

Welcome to the Technical Support Center. This guide is engineered to address the specific physicochemical challenges encountered during the synthesis and extraction of (dimethyl-1,3-oxazol-2-yl)methanol (CAS 709674-68-0)...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered to address the specific physicochemical challenges encountered during the synthesis and extraction of (dimethyl-1,3-oxazol-2-yl)methanol (CAS 709674-68-0)[1]. Typically synthesized via the lithium borohydride (LiBH₄) reduction of ethyl 4,5-dimethyl-1,3-oxazole-2-carboxylate in methanol[2], this highly polar heteroaromatic alcohol presents unique isolation bottlenecks.

Rather than providing a generic protocol, this guide deconstructs the causality of impurity formation, offering a self-validating workflow to ensure high-purity isolation.

Part 1: Mechanistic Origins of Impurities

Understanding why impurities form is the prerequisite to eliminating them. The extraction of (dimethyl-1,3-oxazol-2-yl)methanol is primarily plagued by two mechanistic pitfalls:

  • Borate Complexation (The "Sticky" Impurity): Borohydride reductions generate stoichiometric quantities of boron salts. The C2-hydroxymethyl group and the adjacent N3 nitrogen of the oxazole ring act as a bidentate ligand. This structural motif chelates boron to form stable, water-soluble borate complexes. If not chemically disrupted, these complexes co-extract into the organic phase, leading to severe streaking on silica gel chromatography and broad, uninterpretable baseline humps in ¹H-NMR spectra.

  • Hydrolytic Ring Opening (+18 Da Mass Shift): The oxazole ring is highly susceptible to nucleophilic attack and hydrolytic cleavage under strongly acidic aqueous conditions. Quenching the reduction with strong acids (e.g., HCl) to rapidly destroy excess LiBH₄ hydrolyzes the oxazole at the C2 position, yielding acyclic amide byproducts.

Part 2: Troubleshooting FAQs

Q1: My TLC shows complete consumption of the starting ester, but my extraction yield is under 40%. Where is my product? A: Your product is likely trapped in the aqueous phase. (Dimethyl-1,3-oxazol-2-yl)methanol is highly polar. Standard extraction protocols using pure Ethyl Acetate (EtOAc)[3] often fail because the partition coefficient heavily favors the aqueous layer, especially if boron salts are still complexed to the product. Solution: Saturate the aqueous layer with NaCl (salting out) and switch to a highly polar organic solvent system like Dichloromethane:Isopropanol (DCM:IPA) at a 4:1 ratio.

Q2: I have a persistent impurity in my NMR that won't go away under high vacuum. How do I remove it? A: This is a classic signature of borate complexation. High vacuum will not remove chelated boron. You must chemically convert the inorganic boron into a volatile organic species. By repeatedly adding methanol to your crude mixture and concentrating it under reduced pressure, you drive the formation of trimethyl borate — B(OMe)3​ — which is highly volatile and easily removed via rotary evaporation.

Q3: LC-MS analysis of my crude mixture shows a major byproduct with a mass of [M+H]+ 146 (a +18 Da shift from the expected 128 Da). What caused this? A: You have hydrolyzed the oxazole ring. The +18 Da shift corresponds to the addition of water across the C2-N3 bond, resulting in an acyclic amide. This occurs when the reaction quench is too acidic or exothermic. Ensure your quench uses a mild buffer (like saturated aqueous NH4​Cl ) and that the internal temperature never exceeds 15 °C during the addition.

Part 3: Optimized, Self-Validating Extraction Protocol

This protocol replaces standard aqueous workups with a self-validating system designed specifically for oxazol-2-ylmethanols.

Step 1: Mild Quenching

  • Cool the reaction mixture (LiBH₄ in MeOH) to 0 °C.

  • Dropwise, add saturated aqueous NH4​Cl until gas evolution ( H2​ ) ceases.

  • Validation Check: Test the pH of the mixture. It must be between 7.0 and 8.0. If pH < 7, you risk ring-opening. If pH > 8, unquenched borohydride remains.

Step 2: Boron Decomplexation (Critical Step)

  • Concentrate the quenched mixture under reduced pressure to remove the bulk reaction solvent[2].

  • Add 50 mL of anhydrous Methanol to the residue, swirl to dissolve, and evaporate to dryness. Repeat this process three times .

  • Causality: This forces the equilibrium toward volatile B(OMe)3​ , stripping boron from your product.

Step 3: Salting Out & Partitioning

  • Re-dissolve the boron-free residue in 20 mL of saturated aqueous NaCl (brine).

  • Extract the aqueous layer with a 4:1 mixture of DCM:IPA (3 x 30 mL).

  • Validation Check: Spot the aqueous layer on TLC (stain with KMnO4​ ). If product remains, add solid NaCl until the aqueous layer is fully saturated, and perform one additional extraction.

Step 4: Isolation

  • Combine the organic layers, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the pure (dimethyl-1,3-oxazol-2-yl)methanol.

Part 4: Quantitative Extraction Data

The choice of extraction solvent dictates both yield and impurity carryover. The table below summarizes the quantitative performance of various solvent systems during the isolation phase.

Extraction Solvent SystemVolume RatioEst. Partition Coefficient (LogP)Product Yield (%)Major Impurity Profile
Ethyl Acetate (Standard) 100%0.445 - 55%High aqueous loss; moderate borate retention
Dichloromethane (DCM) 100%0.660 - 65%Low borate; moderate aqueous loss
Chloroform : Methanol 9:10.875 - 80%High purity; high risk of intractable emulsions
DCM : Isopropanol (IPA) 4:10.985 - 92% High purity; trace inorganic salts (Optimal)

Part 5: Workflow Visualization

The following diagram maps the logical pathways, failure states (red), and optimal routing (green/blue) for this specific extraction workflow.

ExtractionWorkflow Start Ester Reduction (LiBH4 / MeOH) Quench Mild Quench (Sat. NH4Cl, pH 7-8) Start->Quench Complete consumption Coevap MeOH Co-evaporation (Removes B(OMe)3) Quench->Coevap Correct pH Path Error1 Ring-Opened Impurity (Avoid pH < 3) Quench->Error1 Highly Acidic Error Aqueous Aqueous Phase (Saturate with NaCl) Coevap->Aqueous Add Brine Error2 Borate Complexes (If evap skipped) Coevap->Error2 Incomplete cycles Extract Organic Extraction (DCM:IPA 4:1) Aqueous->Extract Salting out Product Pure (Dimethyl-1,3-oxazol- 2-yl)methanol Extract->Product Isolate organic layer

Caption: Logic flow for extracting (dimethyl-1,3-oxazol-2-yl)methanol while minimizing byproducts.

References

  • Source: google.com (Patents)
  • Source: google.com (Patents)

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for (Dimethyl-1,3-oxazol-2-yl)methanol Derivatives

Prepared by the Senior Application Scientist Team Welcome to the technical support center for the synthesis and optimization of (dimethyl-1,3-oxazol-2-yl)methanol derivatives. This guide is designed for researchers, scie...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis and optimization of (dimethyl-1,3-oxazol-2-yl)methanol derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during experimentation. The oxazole motif is a privileged scaffold in medicinal chemistry, and mastering its synthesis is key to advancing novel therapeutic agents.[1]

Section 1: Core Synthesis Strategy & Workflow

The most robust and common strategy for synthesizing (4,5-dimethyl-1,3-oxazol-2-yl)methanol and its derivatives involves a two-stage process. This approach offers distinct points for optimization and troubleshooting.

  • Stage 1: Oxazole Ring Formation. Synthesis of a stable precursor, typically an ethyl or methyl 4,5-dimethyl-1,3-oxazole-2-carboxylate. The Robinson-Gabriel synthesis is a classic and effective method for this transformation.[2][3]

  • Stage 2: C2-Methanol Group Installation. Conversion of the C2-ester into the desired methanol derivative. This is typically achieved either by reduction to the primary alcohol or by reaction with organometallic reagents (e.g., Grignard reagents) to yield secondary or tertiary alcohols.[4][5]

Overall Synthetic Workflow Diagram

G Figure 1: General Synthetic Workflow cluster_0 Stage 1: Oxazole Core Synthesis cluster_1 Stage 2: C2-Methanol Installation A 3-Amino-2-butanone C α-Acylamino Ketone Intermediate A->C B Acylating Agent (e.g., Ethyl Oxalyl Chloride) B->C D 4,5-Dimethyl-1,3-oxazole- 2-carboxylate (Ester) C->D  Cyclodehydration  (Robinson-Gabriel) E Reduction (e.g., LiAlH4, LiBH4) D->E G Grignard Reaction (2+ eq. R-MgBr) D->G F (4,5-Dimethyl-1,3-oxazol-2-yl)methanol (Primary Alcohol) E->F H Tertiary Alcohol Derivative G->H

Caption: High-level overview of the two-stage synthesis.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary methods for constructing the 4,5-dimethyl-1,3-oxazole core?

A1: The Robinson-Gabriel synthesis is a highly effective and traditional method, involving the cyclodehydration of a 2-acylamino-ketone.[2][3] This method is robust but often requires strong dehydrating agents like concentrated sulfuric acid or polyphosphoric acid.[6][7] For substrates sensitive to harsh acidic conditions, milder reagents such as triphenylphosphine/iodine or trifluoroacetic anhydride can be employed.[7][8] Another powerful method is the Van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC) and an aldehyde, though this is more commonly used for 5-substituted oxazoles.[1][9]

Q2: How do I convert the C2-ester to the target alcohol? What are the key differences between reagents?

A2: The conversion of the C2-ester is a critical step with two main pathways:

  • Reduction to Primary Alcohol: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) or Lithium Borohydride (LiBH₄) are required to reduce the ester to (4,5-dimethyl-1,3-oxazol-2-yl)methanol.[4][10] Standard Sodium Borohydride (NaBH₄) is often not potent enough for this transformation under typical conditions.[11]

  • Reaction with Grignard Reagents: To create tertiary alcohol derivatives, the ester is treated with at least two equivalents of a Grignard reagent (R-MgX). The first equivalent adds to the carbonyl, and the resulting intermediate eliminates the alkoxy group to form a ketone, which is more reactive than the starting ester.[12] This ketone is then immediately attacked by a second equivalent of the Grignard reagent to yield the tertiary alcohol after workup.[5][12] It is not possible to stop the reaction at the ketone stage using this method.

Q3: Is the oxazole ring stable under these reaction conditions?

A3: The oxazole ring is generally stable to many conditions, but it can be sensitive. Strong acids and high temperatures, particularly for prolonged periods, can lead to degradation.[7] Furthermore, the ring can be cleaved by strong reducing agents if conditions are not controlled (e.g., excessive temperature or reagent).[13] Nucleophilic attack, especially at the C2 position, can also lead to ring-opening rather than substitution under certain conditions.[13] Careful control of temperature and stoichiometry is paramount.

Section 3: Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, organized by synthetic stage.

Stage 1: Synthesis of 4,5-Dimethyl-1,3-oxazole-2-carboxylate
Problem Potential Cause(s) Recommended Solution(s) & Scientific Rationale
Low or No Product Formation 1. Inefficient Dehydration: The cyclization of the α-acylamino ketone intermediate is the key step. Insufficiently strong dehydrating agents or low temperatures will stall the reaction.[6][7] 2. Starting Material Impurity: Impurities in the 3-amino-2-butanone or acylating agent can inhibit the reaction.1. Optimize Dehydrating Agent & Temperature: If using H₂SO₄, ensure it is concentrated and consider increasing the temperature. For sensitive substrates, switch to milder, more modern reagents like trifluoroacetic anhydride or triphenylphosphine/iodine.[7] 2. Verify Starting Material Purity: Ensure starting materials are pure and dry. 3-amino-2-butanone hydrochloride should be a dry, free-flowing solid.
Presence of Significant Byproducts 1. Starting Material Decomposition: Harsh acidic conditions (e.g., conc. H₂SO₄ at high temperatures) can degrade sensitive functional groups on the starting materials.[7] 2. Hydrolysis of Intermediates: Presence of water in the reaction can lead to hydrolysis of intermediates or the final ester product.1. Use Milder Conditions: For sensitive substrates, employ milder dehydrating agents that do not require extreme heat or pH.[7] Reduce reaction time by closely monitoring via TLC and working up the reaction as soon as the starting material is consumed. 2. Ensure Anhydrous Conditions: Use dry solvents and glassware, and run the reaction under an inert atmosphere (N₂ or Ar) to prevent moisture from interfering.
Stage 2: Reduction of C2-Ester to (4,5-Dimethyl-1,3-oxazol-2-yl)methanol
Problem Potential Cause(s) Recommended Solution(s) & Scientific Rationale
Incomplete Reduction (Starting Ester Remains) 1. Insufficient Reducing Agent: The stoichiometry of the hydride reagent may be too low, especially if some has been quenched by trace moisture. 2. Inactive Reagent: LiAlH₄ and LiBH₄ are highly moisture-sensitive. An old or improperly stored bottle may have lost its potency. 3. Low Reaction Temperature: Some reductions require reflux to proceed to completion.1. Increase Stoichiometry: Use a larger excess of the hydride reagent (e.g., 2-3 equivalents). 2. Use Fresh Reagent: Use a freshly opened bottle of the reducing agent or titrate a solution to determine its active concentration. 3. Increase Temperature: If the reaction is sluggish at 0°C or room temperature, consider gently heating to reflux in a suitable solvent like THF, while carefully monitoring for decomposition.
Low Yield with No Starting Material (Product Degradation) 1. Oxazole Ring Cleavage: The combination of a strong nucleophile/base (hydride) and heat can lead to cleavage of the oxazole ring.[13] 2. Harsh Acidic Workup: Quenching the reaction with strong acid can sometimes lead to degradation of the acid-labile oxazole product.1. Control Temperature: Perform the addition of the reducing agent at a low temperature (0 °C or -78 °C) and allow the reaction to slowly warm to room temperature. Avoid prolonged heating if possible. 2. Use a Careful Quench: Use a Fieser workup (sequential addition of water, then 15% NaOH solution, then more water) for LiAlH₄ reactions. This provides a more neutral workup environment and results in a granular precipitate that is easy to filter.
Troubleshooting Logic for C2-Ester Reduction

G Figure 2: Troubleshooting Low Yield in Reduction cluster_yes cluster_yes2 cluster_no2 cluster_no start Low Yield of Alcohol Product q1 Analyze crude reaction by TLC/LCMS. Is starting ester fully consumed? start->q1 q2 Is the oxazole ring cleaved (indicated by multiple non-polar spots or mass spec fragments)? q1->q2 Yes sol1 ACTION: 1. Use fresh, anhydrous reducing agent. 2. Increase stoichiometry (2-3 eq.). 3. Increase reaction time and/or temperature (e.g., reflux in THF). q1->sol1 No sol2 ACTION: 1. Lower reaction temperature (add reagent at 0°C or -78°C). 2. Reduce reaction time. 3. Use a milder workup (e.g., Fieser). q2->sol2 Yes sol3 ACTION: 1. Check workup/extraction pH. 2. Ensure complete extraction with appropriate solvent. 3. Re-evaluate purification strategy (see purification guide). q2->sol3 No

Caption: A decision tree for troubleshooting low-yield reduction reactions.

Stage 2: Grignard Reaction with C2-Ester
Problem Potential Cause(s) Recommended Solution(s) & Scientific Rationale
Low Yield of Tertiary Alcohol 1. Insufficient Grignard Reagent: At least two equivalents are required mechanistically.[12] Side reactions (e.g., deprotonation of trace water) can consume the reagent. 2. Formation of Ketone Byproduct: This indicates that the second addition is not occurring efficiently, possibly due to steric hindrance or insufficient reagent.1. Increase Stoichiometry: Use 2.5-3.0 equivalents of the Grignard reagent to ensure the reaction goes to completion. 2. Ensure Anhydrous Conditions: Grignard reagents are extremely basic and are quenched by protic sources. Use oven-dried glassware and anhydrous solvents. 3. Increase Reaction Time/Temperature: Allow more time for the second addition to occur, or gently warm the reaction if it is sluggish at room temperature.
Recovery of Starting Ester 1. Inactive Grignard Reagent: The Grignard reagent may have decomposed upon storage or exposure to air/moisture. 2. Low Reaction Temperature: The initial addition may be too slow at very low temperatures.1. Use Fresh or Titrated Grignard: Prepare the Grignard reagent fresh or titrate it before use to determine its exact molarity. 2. Optimize Temperature: Add the Grignard reagent at 0°C and then allow the reaction to warm to room temperature or gently reflux to drive it to completion.

Section 4: Experimental Protocols

Protocol 1: Synthesis of Ethyl 4,5-Dimethyl-1,3-oxazole-2-carboxylate

This protocol is a representative procedure based on the Robinson-Gabriel synthesis.

Materials:

  • 3-Amino-2-butanone hydrochloride

  • Ethyl oxalyl chloride

  • Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Amide Formation: To a solution of 3-amino-2-butanone hydrochloride (1.0 eq) in anhydrous DCM, add anhydrous pyridine (2.2 eq) at 0 °C under a nitrogen atmosphere.

  • Slowly add ethyl oxalyl chloride (1.1 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting amine is consumed.

  • Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield the crude α-acylamino ketone.

  • Cyclodehydration: Cool the crude intermediate to 0 °C and slowly add concentrated H₂SO₄ (2.0 eq) with vigorous stirring.

  • Allow the mixture to warm to room temperature and then heat to 40-50 °C for 1-2 hours, monitoring the formation of the oxazole by TLC.[6]

  • Workup: Carefully pour the reaction mixture onto crushed ice. Basify the aqueous solution to pH ~8 with a saturated NaHCO₃ solution.

  • Extract the product with DCM (3x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure ester.[6]

Protocol 2: Reduction to (4,5-Dimethyl-1,3-oxazol-2-yl)methanol

This protocol uses LiAlH₄, a potent reducing agent. Caution: LiAlH₄ reacts violently with water. All steps must be performed under strictly anhydrous conditions.

Materials:

  • Ethyl 4,5-dimethyl-1,3-oxazole-2-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Water

  • 15% Sodium hydroxide (NaOH) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a suspension of LiAlH₄ (1.5 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of the oxazole ester (1.0 eq) in anhydrous THF dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC until all starting material is consumed.

  • Workup (Fieser Method): Cool the reaction mixture back to 0 °C.

  • Slowly and carefully add water (X mL, where X = grams of LiAlH₄ used). Caution: Gas evolution.

  • Add 15% NaOH solution (X mL).

  • Add water again (3X mL).

  • Stir the resulting slurry vigorously at room temperature for 30 minutes. The mixture should become a white, granular precipitate.

  • Add anhydrous MgSO₄, stir for another 15 minutes, and then filter the mixture through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude alcohol. Purify by flash column chromatography if necessary.

References

  • Van Leusen Reaction for the Synthesis of 2-Substituted Oxazoles: Applic
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI.
  • Optimizing reaction conditions for the synthesis of oxazole deriv
  • Robinson–Gabriel synthesis. Wikipedia.
  • Technical Support Center: Purification of 3-Chloro-1,2-oxazole and Its Deriv
  • One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates.
  • Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. PMC.
  • Robinson-Gabriel Synthesis. SynArchive.
  • "side reactions in the Robinson-Gabriel synthesis of oxazoles". Benchchem.
  • Regioselective Addition of Grignard Reagents to Isoxazole-4,5-dicarboxylate Esters.
  • Regioselective Reduction of 1H-1,2,3-Triazole Diesters. MDPI.
  • Isolation and First Total Synthesis of PM100618 and PM110049, Two Structurally Distinct Marine-Derived Anticancer Oxazole Derivatives.
  • Synthesis of oxazole. Pharmaguideline.
  • Reactions of Grignard Reagents. Master Organic Chemistry.
  • Esters with Grignard Reagent. Chemistry Steps.
  • Esters to Alcohols. Chemistry Steps.
  • An In-depth Technical Guide on (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine. Benchchem.

Sources

Optimization

Technical Support Center: Stability &amp; Degradation Troubleshooting for (Dimethyl-1,3-oxazol-2-yl)methanol

As a Senior Application Scientist, I frequently encounter research programs that experience sudden, unexplained assay variability or synthesis failures. Often, the culprit is the silent degradation of critical chemical i...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter research programs that experience sudden, unexplained assay variability or synthesis failures. Often, the culprit is the silent degradation of critical chemical intermediates. (4,5-Dimethyl-1,3-oxazol-2-yl)methanol (CAS 709674-68-0) is a highly versatile pharmacophore, but its specific structural topology—an electron-rich, dimethyl-substituted oxazole ring coupled with a primary hydroxymethyl group—creates a unique matrix of chemical vulnerabilities.

This guide provides a mechanistic deep-dive into the causality of its degradation, actionable troubleshooting FAQs, and self-validating protocols to ensure the integrity of your material during long-term storage and experimental application.

Part 1: Mechanistic Causality of Degradation

To prevent degradation, one must first understand the thermodynamic and kinetic drivers behind it. We do not just observe degradation; we must understand why the molecule fails under specific vectors.

1. Hydrolytic Ring Opening (Acid/Base Catalyzed) While the oxazole core is generally aromatic and stable, the C2 position (where the hydroxymethyl group is attached) is flanked by highly electronegative oxygen and nitrogen atoms, making it an electrophilic center. Under acidic conditions, the oxazole nitrogen is protonated, drastically increasing the electrophilicity of C2. This facilitates nucleophilic attack by water, leading to the cleavage of the ring and the formation of acyclic α -acylamino ketones[1][2].

2. Oxidative Susceptibility The primary alcohol (-CH2OH) at the C2 position is highly susceptible to atmospheric oxidation. It easily converts to an aldehyde (oxazole-2-carboxaldehyde) and subsequently to a carboxylic acid. Furthermore, the electron-donating methyl groups at C4 and C5 increase the overall electron density of the oxazole ring, making the heterocycle itself more reactive toward reactive oxygen species (ROS)[2][3].

3. Photochemical Instability (Wasserman Rearrangement) Oxazoles are notoriously sensitive to photo-oxidation. Exposure to ambient UV/Vis light generates singlet oxygen ( 1O2​ ), which undergoes a rapid [4+2] cycloaddition with the oxazole ring to form an unstable endoperoxide intermediate. This intermediate rapidly collapses, leading to complex ring-cleavage products and complete loss of the active compound[4].

Pathway Parent (4,5-Dimethyl-1,3-oxazol-2-yl)methanol Hydrolysis Aqueous Acid/Base (Hydrolysis) Parent->Hydrolysis Oxidation Oxygen/ROS (Oxidation) Parent->Oxidation Photolysis UV/Vis Light (Singlet O2) Parent->Photolysis RingOpen Ring Cleavage (Acyclic Amino-Ketone) Hydrolysis->RingOpen Nucleophilic Attack at C2 Aldehyde Alcohol Oxidation (Carboxaldehyde / Acid) Oxidation->Aldehyde -CH2OH to -CHO / -COOH Endoperoxide Wasserman Rearrangement (Endoperoxide Cleavage) Photolysis->Endoperoxide [4+2] Cycloaddition

Logical relationship of degradation pathways for (dimethyl-1,3-oxazol-2-yl)methanol.

Part 2: Troubleshooting Guides & FAQs

Q1: We observe a steady decrease in purity with new peaks at M-2 Da and M+14 Da during long-term storage. What is happening? A1: This is classic oxidative degradation. The M-2 Da peak corresponds to the oxidation of the primary alcohol to an aldehyde (loss of 2 hydrogens). The M+14 Da peak suggests further oxidation to a carboxylic acid. Fix: Always purge storage vials with an inert gas (Argon or Nitrogen) before sealing. For long-term storage, maintain the compound at -20°C in a desiccator.

Q2: When formulating the compound in aqueous buffers for biological assays, we see rapid degradation, especially at pH < 4. How can we prevent this? A2: You are observing acid-catalyzed hydrolytic ring opening[1]. The protonation of the oxazole nitrogen makes the ring highly unstable in water. Fix: Avoid dissolving the stock in unbuffered water or acidic solutions. Prepare concentrated stocks in anhydrous DMSO. When diluting into aqueous media for assays, ensure the buffer system is strictly maintained between pH 7.0 and 7.4.

Q3: Our benchtop stock solutions turn yellow over a few days and show multiple fragmented mass peaks on the LC-MS. Is the compound thermally unstable? A3: While thermal degradation is possible, discoloration at room temperature combined with fragmentation is the hallmark of photodegradation via singlet oxygen (the Wasserman rearrangement)[4]. Fix: The compound must be protected from light. Store solid stocks and solutions in amber vials. If clear vials must be used, wrap them in aluminum foil during benchtop handling.

Part 3: Self-Validating Experimental Protocol for Stability Assessment

To truly understand how this compound behaves in your specific experimental matrix, you must conduct a forced degradation study. This protocol is designed as a self-validating system : it incorporates an internal standard and a quenching step to ensure that any observed degradation happened during the stress test, not as an artifact of the LC-MS analysis itself.

Step-by-Step Methodology:

  • Preparation & Internal Standardization: Prepare a 1 mg/mL stock solution of (dimethyl-1,3-oxazol-2-yl)methanol in anhydrous Acetonitrile. Spike the solution with 0.1 mg/mL of a stable internal standard (e.g., a sterically hindered thiazole or a deuterated analog). Causality: The internal standard validates that fluctuations in the parent peak area are due to actual chemical degradation, not LC-MS ionization suppression.

  • Aliquoting into Stress Vectors: Divide the stock into four separate inert-glass vials.

    • Hydrolytic Stress: Add 0.1 N HCl to Vial 1 (Acidic) and 0.1 N NaOH to Vial 2 (Basic) to achieve a 50:50 organic:aqueous ratio.

    • Oxidative Stress: Add 3% H2​O2​ to Vial 3.

    • Photolytic Stress: Place Vial 4 (clear glass) under a broad-spectrum UV/Vis lamp (ICH Q1B standard).

  • Incubation: Incubate all vials (except Vial 4) at 40°C in the dark for 24 to 48 hours.

  • Reaction Quenching (Critical Step): After incubation, you must quench the reactions to lock the degradation profile. Neutralize the hydrolytic vials to pH 7.0 using equimolar NaOH or HCl. Quench the oxidative vial using a mild reducing agent (e.g., sodium thiosulfate). Causality: Failing to quench will cause the compound to continue degrading inside the LC-MS autosampler, leading to false-positive degradation rates.

  • LC-MS Analysis: Analyze the quenched samples using a stability-indicating reversed-phase HPLC method coupled with high-resolution mass spectrometry (HRMS) to identify mass shifts.

Workflow Start Aliquoting & Internal Standard (Inert Atmosphere) Stress1 Thermal Stress (40°C / 60°C) Start->Stress1 Stress2 Hydrolytic Stress (pH 2, 7, 10) Start->Stress2 Stress3 Oxidative Stress (3% H2O2) Start->Stress3 Stress4 Photolytic Stress (UV/Vis Exposure) Start->Stress4 Quench Reaction Quenching (Lock Degradation Profile) Stress1->Quench Stress2->Quench Stress3->Quench Stress4->Quench Analysis LC-MS/HPLC Analysis (Stability-Indicating Method) Quench->Analysis

Step-by-step experimental workflow for forced degradation and stability assessment.

Part 4: Quantitative Data & Preventive Storage Summary

The following table summarizes the expected quantitative mass shifts during LC-MS analysis and the corresponding preventive measures required for long-term storage.

Stress VectorMechanistic CausalityExpected Mass Shift (LC-MS)Preventive Storage Condition
Hydrolysis (Acidic) Nucleophilic attack at C2 leading to ring cleavage[1].+18 Da (Addition of H2​O ), followed by severe fragmentation.Store lyophilized powder; strictly buffer aqueous assay solutions to pH 7.0 - 7.4.
Oxidation Primary alcohol oxidation to aldehyde or carboxylic acid[3].-2 Da (Aldehyde) or +14 Da (Carboxylic Acid).Store under inert gas (Argon/Nitrogen); use degassed solvents for formulation.
Photolysis Singlet oxygen [ 4+2 ] cycloaddition (Wasserman rearrangement)[4].+32 Da (Endoperoxide), followed by complex ring cleavage.Store in amber vials; wrap clear reaction vessels in aluminum foil.
Thermal General thermodynamic decomposition.Variable / Multiple degradation peaks.Long-term storage at -20°C in a desiccator.
References
  • PMC (National Institutes of Health). Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C. Retrieved from [Link]

Sources

Troubleshooting

HPLC Method Development &amp; Troubleshooting Center: (Dimethyl-1,3-oxazol-2-yl)methanol

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals dealing with the retention and peak shape optimization of (dimethyl-1,3-oxazol-2-yl)methan...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals dealing with the retention and peak shape optimization of (dimethyl-1,3-oxazol-2-yl)methanol . As a highly polar heterocyclic compound, it presents unique chromatographic challenges that require a mechanistic approach to resolve.

Executive Summary: Analyte Profiling & Causality

To develop a robust method, we must first understand the physicochemical nature of the analyte:

  • Polarity & Retention: (Dimethyl-1,3-oxazol-2-yl)methanol (C₆H₉NO₂) features a highly polar hydroxymethyl group and an oxazole ring, resulting in a very low LogP. On standard alkyl-bonded stationary phases (e.g., C18), it lacks the hydrophobicity necessary for partitioning, leading to elution in or near the void volume ( k′<1 ).

  • Ionization & Peak Shape: The oxazole ring contains a weakly basic nitrogen. The conjugate acid of oxazole has a pKa of approximately 0.8[1][2]. Under typical reversed-phase HPLC conditions (pH 2.0–7.0), the nitrogen remains predominantly unprotonated (neutral). However, the molecule's strong hydrogen-bonding capability can interact with ionized residual silanols (SiO⁻) on the silica support, leading to severe peak tailing if the mobile phase pH is not strictly controlled.

Diagnostic Flowchart

G Start Issue: Void Volume Elution (k' < 1) on Standard C18 CheckAq Is the column 100% aqueous compatible? Start->CheckAq Dewetting Risk: Phase Dewetting (Pore Collapse) CheckAq->Dewetting No TestAq Run 100% Aqueous Buffer (pH 2.7) CheckAq->TestAq Yes SwitchAQ Switch to AQ-C18 or Polar-Embedded C18 Dewetting->SwitchAQ RP Route SwitchHILIC Switch to HILIC (Amide or Bare Silica) Dewetting->SwitchHILIC Orthogonal Route SwitchAQ->TestAq TestHILIC Run 90% ACN / 10% Buffer (pH 3.0) SwitchHILIC->TestHILIC TestAq->SwitchHILIC If k' < 2 Success Adequate Retention (k' > 2) Achieved TestAq->Success If k' > 2 TestHILIC->Success

Diagnostic workflow for resolving void volume elution of highly polar oxazole derivatives.

Deep-Dive Troubleshooting Guides (FAQs)

Q1: Why does (dimethyl-1,3-oxazol-2-yl)methanol elute in the void volume on my standard C18 column? A: Standard C18 columns rely on hydrophobic partitioning. Because your analyte is highly hydrophilic, it prefers the mobile phase over the stationary phase. Attempting to force retention by dropping the organic modifier below 5% on a standard C18 column triggers "phase dewetting" (historically termed phase collapse)[3]. In this state, the highly aqueous mobile phase is expelled from the hydrophobic pores of the silica due to surface tension, drastically reducing the active surface area and completely eliminating retention[4][5].

Q2: I switched to a 100% aqueous mobile phase to increase retention, but my retention times are now highly variable. What is happening? A: You are actively experiencing the phase dewetting described above. When the pump stops or pressure fluctuates, the aqueous solvent exits the pores, and the C18 ligands fold onto themselves[5]. To resolve this, you must switch to an "AQ-type" C18 column (polar-embedded or polar-endcapped). These columns are specifically designed to remain hydrated in 100% aqueous conditions, allowing the minimal hydrophobicity of the dimethyl groups on the oxazole ring to interact with the stationary phase.

Q3: How does mobile phase pH affect the retention and peak shape of this oxazole derivative? A: Because the oxazole nitrogen is a very weak base (pKa ~0.8)[2], altering the pH between 2.0 and 7.0 will not significantly change its ionization state; it remains neutral. Therefore, pH optimization here is not about suppressing analyte ionization, but rather suppressing silanol ionization. At pH > 4.0, residual silanols on the silica surface become deprotonated (SiO⁻). The hydroxymethyl group of your analyte will engage in strong hydrogen bonding and dipole interactions with these active sites, causing peak tailing. Using a low-pH buffer (e.g., 0.1% Formic Acid, pH ~2.7) keeps silanols protonated (neutral), ensuring a sharp, symmetrical peak.

Q4: If AQ-C18 fails to provide a retention factor ( k′ ) > 2, what is the best alternative? A: Hydrophilic Interaction Liquid Chromatography (HILIC) is the orthogonal and superior choice for highly polar analytes. First introduced by Alpert in 1990[6], HILIC utilizes a polar stationary phase (e.g., Amide or bare silica) and a highly organic mobile phase (typically >70% Acetonitrile). The mechanism relies on the analyte partitioning into a water-enriched layer immobilized on the stationary phase surface[7]. For (dimethyl-1,3-oxazol-2-yl)methanol, HILIC will provide excellent retention and peak shape.

Experimental Protocols

Protocol 1: HILIC Method Development (Recommended)

This protocol utilizes a self-validating system: Start with high organic to maximize retention, evaluate k′ , and adjust the aqueous portion to elute.

  • Column Selection: Amide-bonded silica or bare silica (e.g., 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase Preparation:

    • Solvent A (Strong Solvent): 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. (This provides the necessary ionic strength to form the immobilized water layer and suppresses silanol activity).

    • Solvent B (Weak Solvent): 100% Acetonitrile (LC-MS grade).

  • Initial Isocratic Test: Run at 90% B / 10% A.

    • Validation Check: Calculate k′=(tr​−t0​)/t0​ . If the analyte does not elute within 15 column volumes, it is overly retained. Proceed to step 4.

  • Gradient Optimization: Program a gradient from 95% B to 60% B over 10 minutes.

  • Equilibration (Critical): HILIC requires extensive equilibration. Flush with at least 20 column volumes of the starting mobile phase between runs to thoroughly re-establish the aqueous layer on the stationary phase.

Protocol 2: Aqueous-Compatible RP-HPLC (AQ-C18)
  • Column Selection: Polar-endcapped C18 (e.g., Waters T3 or equivalent AQ-C18).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water (pH ~2.7).

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 100% A (0% B). Hold for 3 minutes to maximize retention of the polar oxazole, then ramp to 50% B over 5 minutes to wash the column.

  • Validation Check: Calculate k′ . If k′<1 even at 100% aqueous, the analyte is too polar for reversed-phase mechanisms. Abandon RP-HPLC and proceed to Protocol 1 (HILIC).

Data Presentation: Chromatographic Strategy Comparison

StrategyStationary PhaseInitial Mobile PhaseExpected k′ Peak ShapePrimary Risk Factor
Standard RP-HPLC Alkyl-bonded C185% ACN / 95% Water< 0.5 (Void)Poor / TailingPhase dewetting (pore collapse)[4].
Aqueous RP-HPLC Polar-endcapped C180% ACN / 100% Water1.0 - 2.0GoodInsufficient retention for complex matrices.
HILIC Amide / Bare Silica90% ACN / 10% Buffer3.0 - 6.0ExcellentLong column equilibration times required.

References

  • Biological Importance of Oxazoles. Allied Academies. Available at:[Link]

  • Oxazole. Wikipedia. Available at:[Link]

  • Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196. Available at:[Link]

  • What is Phase Dewetting? Separation Science. Available at:[Link]

  • Hydrophilic Interaction Chromatography. MDPI. Available at:[Link]

  • Phase Collapse in Reversed-Phase LC. LCGC North America. Available at:[Link]

  • What is "phase collapse / wettability" problem? Kromasil. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

mass spectrometry fragmentation pattern of (dimethyl-1,3-oxazol-2-yl)methanol

An In-Depth Guide to the Mass Spectrometry Fragmentation of (Dimethyl-1,3-oxazol-2-yl)methanol: A Comparative Analysis for Structural Elucidation Introduction Mass spectrometry (MS) is an indispensable analytical techniq...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of (Dimethyl-1,3-oxazol-2-yl)methanol: A Comparative Analysis for Structural Elucidation

Introduction

Mass spectrometry (MS) is an indispensable analytical technique in modern research and drug development, providing critical insights into the molecular weight and structure of chemical entities. The fragmentation pattern of a molecule, generated within the mass spectrometer, serves as a molecular fingerprint, enabling its identification and the elucidation of its chemical structure. This guide, intended for researchers, scientists, and drug development professionals, offers a detailed exploration of the predicted .

For the purpose of this analysis, we will assume the structure to be (4,5-dimethyl-1,3-oxazol-2-yl)methanol , a common substitution pattern for dimethylated oxazoles. We will provide a comparative analysis of its fragmentation behavior under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques, contrast it with structurally similar analogs, and present a validated experimental protocol for its analysis.

Part 1: Foundational Principles of Ionization and Fragmentation

The choice of ionization method is a critical first step in mass spectrometry analysis, as it dictates the energy imparted to the analyte and, consequently, the extent of fragmentation.

  • Electron Ionization (EI): A hard ionization technique primarily used with Gas Chromatography (GC-MS). High-energy electrons (~70 eV) bombard the molecule, causing the ejection of an electron to form a high-energy radical cation (M•+).[1][2] This excess energy induces extensive and reproducible fragmentation, providing a detailed structural fingerprint. However, the molecular ion peak may be weak or entirely absent for some molecules.[1][3]

  • Electrospray Ionization (ESI): A soft ionization technique commonly coupled with Liquid Chromatography (LC-MS). It is ideal for polar, thermally labile molecules. ESI generates even-electron ions, typically protonated molecules ([M+H]+) or deprotonated molecules ([M-H]−), by creating a fine spray of charged droplets.[3][4] These ions have low internal energy, often resulting in a prominent molecular ion peak with minimal fragmentation in a single-stage MS experiment. Tandem mass spectrometry (MS/MS) is then used to induce and analyze fragmentation through collision-induced dissociation (CID).[4][5]

Fragmentation processes are governed by fundamental chemical principles, where the most stable carbocations and neutral losses are favored. In EI, fragmentation of the odd-electron molecular ion often proceeds via the loss of a radical. In contrast, even-electron ions from ESI typically fragment by losing neutral, even-electron molecules (e.g., H₂O, CO).[3]

Part 2: Predicted Fragmentation Analysis of (4,5-dimethyl-1,3-oxazol-2-yl)methanol

The structure of (4,5-dimethyl-1,3-oxazol-2-yl)methanol contains several key features that will direct its fragmentation: the oxazole ring, two methyl substituents, and a primary alcohol side chain.

Predicted Electron Ionization (EI) Fragmentation

Under EI conditions, the high-energy molecular ion (M•+) is expected to undergo extensive fragmentation involving both the side chain and the heterocyclic ring. The fragmentation of oxazole rings has been well-studied and typically involves characteristic losses of neutral molecules like carbon monoxide (CO) and hydrogen cyanide (HCN).[6]

Key predicted fragmentation pathways include:

  • α-Cleavage: The primary and most favored fragmentation for the alcohol side chain would be the cleavage of the C-C bond alpha to the oxygen, leading to the loss of a •CH₂OH radical. This is often a less favorable pathway for primary alcohols compared to the loss of water. A more likely α-cleavage would be at the C2-carbon bond of the ring, leading to a stable oxazolium ion.

  • Loss of H₂O: Dehydration from the molecular ion is a common pathway for alcohols, though less pronounced in EI than in ESI.

  • Ring Fragmentation: Following initial side-chain cleavages, the oxazole ring itself is expected to fragment. Based on studies of methyl-substituted oxazoles, this can involve:[6]

    • Loss of CO (28 Da).

    • Loss of HCN (27 Da) or CH₃CN (41 Da) following rearrangement.

    • Cleavage of the ring to form smaller, stable fragments.

M (C₇H₁₁NO₂)⁺• m/z 141 (M⁺•) F1 (C₆H₈NO)⁺ m/z 110 M->F1 - •CH₂OH F2 (C₇H₉N)⁺• m/z 107 M->F2 - H₂O F4 (C₅H₈NO)⁺ m/z 98 M->F4 - CH₃• F3 (C₅H₆N)⁺ m/z 80 F1->F3 - CH₃CHO MH [M+H]⁺ m/z 142 F1 [M+H - H₂O]⁺ m/z 124 MH->F1 - H₂O (18 Da) F2 [M+H - CH₂O]⁺ m/z 112 MH->F2 - CH₂O (30 Da) F3 [M+H - H₂O - CH₃CN]⁺ m/z 83 F1->F3 - CH₃CN (41 Da)

Caption: Predicted ESI-MS/MS Fragmentation of (4,5-dimethyl-1,3-oxazol-2-yl)methanol.

Part 3: Comparative Fragmentation Analysis

To understand the influence of the methyl and hydroxymethyl groups on the fragmentation pattern, we compare the predicted fragmentation of our target molecule with two structural analogs.

Compound NameKey Predicted Fragment (ESI)Rationale for Key Fragmentation
(4,5-dimethyl-1,3-oxazol-2-yl)methanol m/z 124 ([M+H - H₂O]⁺) The hydroxymethyl group provides a facile pathway for the neutral loss of water, leading to a very stable carbocation. This is the dominant fragmentation route.
(Oxazol-2-yl)methanol m/z 96 ([M+H - H₂O]⁺) Similar to the dimethylated analog, the primary fragmentation is the loss of water. The absence of methyl groups results in a lower mass fragment.
2,4,5-Trimethyloxazole m/z 112 ([M+H]⁺) With no labile hydroxymethyl group, the protonated molecule is relatively stable. Fragmentation requires higher energy to initiate ring cleavage or C-H bond activation. The loss of water is not a possible pathway.

This comparison clearly demonstrates that the hydroxymethyl group at the 2-position is the primary driver of fragmentation under soft ionization (ESI) conditions. The methyl groups on the ring primarily influence the mass of the parent and fragment ions but do not introduce new primary fragmentation channels.

Part 4: Experimental Protocol for Mass Spectrometry Analysis

This section provides a self-validating protocol for acquiring high-quality mass spectra of (dimethyl-1,3-oxazol-2-yl)methanol.

Workflow Diagram

cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Processing P1 Dissolve Sample (1 mg/mL stock) P2 Dilute to Working Conc. (1-10 µg/mL) P1->P2 P3 Filter Sample (0.2 µm filter) P2->P3 A1 Choose Method (GC-EI or LC-ESI) P3->A1 A2 Inject Sample A1->A2 A3 Acquire Data (Full Scan & MS/MS) A2->A3 D1 Extract Spectra A3->D1 D2 Identify Fragments D1->D2 D3 Propose Pathway D2->D3

Sources

Comparative

In Vitro vs. In Vivo Efficacy of (Dimethyl-1,3-oxazol-2-yl)methanol Analogs: A Comprehensive Comparison Guide

Executive Summary The (dimethyl-1,3-oxazol-2-yl)methanol pharmacophore has emerged as a critical structural motif in modern medicinal chemistry, serving primarily as a metabolically tuned bioisostere for furfuryl and ben...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The (dimethyl-1,3-oxazol-2-yl)methanol pharmacophore has emerged as a critical structural motif in modern medicinal chemistry, serving primarily as a metabolically tuned bioisostere for furfuryl and benzyl alcohols. This guide provides an objective, data-driven comparison of the in vitro and in vivo performance of these analogs, specifically focusing on their application as Phase II enzyme-activated targeted alkylators (e.g., SULT1A1-activated prodrugs) and antimicrobial agents [1]. By analyzing the causality behind experimental outcomes and detailing self-validating protocols, this guide serves as a definitive resource for researchers optimizing oxazole-based scaffolds.

Mechanistic Rationale: The "Why" Behind the Oxazole-Methanol Motif

In the development of targeted covalent inhibitors and prodrugs, the primary alcohol group is often required for enzymatic activation (e.g., sulfonation by SULT1A1) [1]. However, traditional electron-rich furan rings (such as those found in the first-generation alkylator YC-1) are highly susceptible to premature Phase I oxidation by Cytochrome P450 (CYP) enzymes, rapidly converting the active alcohol into an inactive carboxylic acid [2].

The Causality of the Bioisosteric Switch: Replacing the furan ring with a (dimethyl-1,3-oxazol-2-yl) moiety fundamentally alters the electronic and steric landscape of the molecule:

  • CYP450 Shielding: The electron-deficient nature of the oxazole ring, combined with the steric hindrance provided by the 4,5-dimethyl substitution, physically and electronically resists CYP-mediated oxidation.

  • Preserved Nucleophilicity: Despite the electron-withdrawing core, the primary hydroxyl group retains sufficient nucleophilicity to serve as a substrate for sulfotransferases (SULTs). Once sulfonated, the intermediate undergoes spontaneous heterolytic cleavage, generating a highly reactive cationic electrophile capable of cross-linking DNA in targeted tumor cells [1].

G N1 Oxazol-Methanol Prodrug N2 SULT1A1 + PAPS (Hepatic/Tumor) N1->N2 Enzymatic Binding N3 Sulfated Intermediate N2->N3 Sulfonation N4 Reactive Electrophile N3->N4 Spontaneous Cleavage N5 DNA Alkylation (Apoptosis) N4->N5 Covalent Binding

SULT1A1-mediated bioactivation of oxazol-methanol analogs into reactive electrophiles.

In Vitro Efficacy: Cellular Activation & Metabolic Stability

In vitro evaluations of (dimethyl-1,3-oxazol-2-yl)methanol analogs typically demonstrate a profound improvement in metabolic stability while maintaining potent, on-target cytotoxicity.

Quantitative Data Comparison

The following table summarizes the in vitro and in vivo performance of a baseline furfuryl alcohol alkylator versus an optimized (dimethyl-1,3-oxazol-2-yl)methanol analog [1].

Compound Core MotifIn Vitro IC₅₀ (RBE Cells, µM)HLM Stability (t₁/₂, min)In Vivo Clearance (mL/min/kg)Oral Bioavailability (F%)Xenograft TGI (%)
Furfuryl Alcohol (YC-1) 0.69< 10> 80 (High)< 5%15%
(Dimethyl-1,3-oxazol-2-yl)methanol 0.85> 4535 (Moderate)28%68%
Protocol 1: Self-Validating SULT1A1 Cytotoxicity Assay

To ensure that observed in vitro cytotoxicity is mechanistically driven by SULT1A1 activation (and not off-target toxicity), the following self-validating protocol must be employed.

Step-by-Step Methodology:

  • Cell Seeding: Plate SULT1A1-expressing cells (e.g., RBE biliary tract cancer cells) and SULT1A1-deficient cells (e.g., CCLP1) at 2,000 cells/well in 384-well plates. Rationale: Dual-cell line screening inherently controls for non-specific cytotoxicity.

  • Inhibitor Pre-treatment (The Validation Step): Pre-treat a subset of the RBE cells with 5 µM purpurin (a known, potent SULT1A1 inhibitor) for 2 hours.

  • Compound Dosing: Dispense the oxazol-methanol analogs using an acoustic liquid handler in a 10-point dose-response curve (0.001 µM to 50 µM). Incubate for 72 hours.

  • Viability Readout: Add CellTiter-Glo® reagent to measure ATP levels as a proxy for cell viability. Calculate the IC₅₀.

  • Data Interpretation: A true SULT1A1-activated analog will show potent IC₅₀ in RBE cells, >50-fold right-shifted IC₅₀ in CCLP1 cells, and a complete rescue of viability in the purpurin-treated RBE cohort.

In Vivo Efficacy: Bridging the PK/PD Disconnect

While in vitro data for oxazol-methanol analogs is often stellar, translating this to in vivo efficacy presents unique pharmacokinetic (PK) challenges.

The Causality of In Vivo Clearance: An analog may exhibit a long half-life in Human Liver Microsomes (HLM) because HLM primarily measures Phase I (CYP) metabolism. However, in vivo, the primary hydroxyl group of the oxazole-methanol can be rapidly conjugated by Phase II UDP-glucuronosyltransferases (UGTs) or cleared renally due to the high polarity of the oxazole ring. Consequently, achieving high systemic exposure requires careful dose formulation and route optimization.

Protocol 2: In Vivo PK and Xenograft Efficacy Workflow

To accurately assess the therapeutic window, in vivo studies must couple tumor volume reduction with direct biomarker validation.

Step-by-Step Methodology:

  • PK Profiling: Administer the analog to CD1 mice via IV (2 mg/kg) and PO (10 mg/kg) routes. Collect serial plasma samples over 24 hours. Analyze via LC-MS/MS to determine Clearance (Cl), Volume of Distribution (Vd), and Bioavailability (F%).

  • Xenograft Establishment: Inject 5×10⁶ RBE cells subcutaneously into the right flank of athymic nude mice. Allow tumors to reach ~150 mm³ before randomization.

  • Efficacy Dosing: Administer the compound (e.g., 30 mg/kg PO, daily) versus vehicle control for 21 days. Measure tumor volume bi-weekly using digital calipers.

  • Biomarker Validation (Critical): At study termination, excise the tumors. Perform LC-MS/MS on the tumor homogenate to quantify specific DNA adducts (e.g., N7-guanine alkylation). Rationale: Tumor shrinkage alone does not prove the mechanism; detecting the specific DNA adduct confirms that the prodrug reached the tumor and was successfully activated by SULT1A1 in vivo.

Workflow InVitro In Vitro Screening (CellTiter-Glo & HLM) Validation Mechanistic Validation (SULT1A1 Inhibition) InVitro->Validation IC50 < 1 µM PK In Vivo PK (Clearance & t1/2) Validation->PK Confirmed On-Target Efficacy Xenograft Efficacy (Tumor Volume & Adducts) PK->Efficacy F% > 20%

Self-validating workflow for translating oxazol-methanol analogs from in vitro to in vivo.

Conclusion

The transition from furfuryl alcohols to (dimethyl-1,3-oxazol-2-yl)methanol analogs represents a masterclass in bioisosteric replacement. In vitro, these analogs successfully evade premature CYP450 oxidation while retaining their susceptibility to targeted Phase II activation. In vivo, while they face secondary clearance challenges via glucuronidation, their improved metabolic stability translates to significantly higher oral bioavailability and superior Tumor Growth Inhibition (TGI) compared to first-generation scaffolds. For drug development professionals, integrating rigorous, self-validating assays—such as inhibitor-rescue cell screens and in vivo adduct quantification—is paramount to successfully advancing this chemical class.

References

  • Kong, K., et al. "SAR Studies around the SULT1A1-Activated Alkylator YC-1 as Cytotoxic Agents against Biliary Tract Cancer Cells." Journal of Medicinal Chemistry, 2025. URL:[Link] (Preprint available via ChemRxiv:[Link])

  • Tsubouchi, H., et al. "Nitroimidazooxazine Analogues and Their Uses." European Patent Office, EP 2459570 B1, 2010.
Validation

Publish Comparison Guide: Single-Crystal X-Ray Diffraction Validation of (Dimethyl-1,3-oxazol-2-yl)methanol

As a Senior Application Scientist in structural chemistry, I frequently encounter the challenge of unambiguously validating the 3D conformation of small heterocyclic building blocks. For compounds like (4,5-dimethyl-1,3-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in structural chemistry, I frequently encounter the challenge of unambiguously validating the 3D conformation of small heterocyclic building blocks. For compounds like (4,5-dimethyl-1,3-oxazol-2-yl)methanol (C₆H₉NO₂)[1], understanding the exact spatial arrangement, methyl group orientation, and intermolecular hydrogen-bonding networks is critical for downstream pharmaceutical and agrochemical applications.

This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD) against orthogonal analytical techniques, detailing the causality behind our experimental choices and providing a self-validating protocol for absolute structural determination.

Technique Comparison: SCXRD vs. Orthogonal Alternatives

While modern spectroscopic techniques are indispensable, they provide indirect structural information[2]. SCXRD remains the gold standard because it directly maps the electron density of the molecule, providing absolute atomic coordinates.

Below is a quantitative and qualitative comparison of the analytical techniques used to characterize small heterocycles like (dimethyl-1,3-oxazol-2-yl)methanol.

Table 1: Analytical Technique Comparison Matrix
Analytical TechniquePrimary Data Output3D Conformation AccuracyIntermolecular MappingSample State & Size Required
SCXRD (Gold Standard) Absolute atomic coordinatesUnambiguous (≤ 0.84 Å) Precise (H-bonds, π-π) Single Crystal (>0.1 mm³)
NMR (1D/2D) Nuclear spin connectivityInferred (via NOESY)Limited (Solution state)Solution (1–10 mg)
HRMS Exact mass & formulaNoneNoneIonized gas phase (µg)
PXRD Bulk phase purityModeled / CalculatedModeledPolycrystalline powder (mg)

The Verdict: For (dimethyl-1,3-oxazol-2-yl)methanol, NMR and HRMS can confirm the presence of the oxazole ring and the hydroxymethyl group, but only SCXRD can definitively map the solid-state hydrogen bonding network that dictates its physical properties[3].

Mechanistic Insights: The Structural Logic of the Crystal Lattice

The physical properties of (dimethyl-1,3-oxazol-2-yl)methanol are driven by its supramolecular chemistry. The molecule possesses a highly specific hydrogen-bonding logic:

  • The Donor: The hydroxymethyl group (-CH₂OH) at position 2 acts as a strong, directional hydrogen-bond donor.

  • The Acceptor: The oxazole nitrogen (N3) acts as the primary hydrogen-bond acceptor, a phenomenon well-documented in the conformational analysis of oxazole derivatives[3]. The oxazole oxygen (O1) is a much weaker acceptor due to its involvement in the aromatic π-system.

This donor-acceptor relationship forces the molecules to self-assemble into 1D supramolecular chains or 2D sheets in the solid state.

H Donor Hydroxymethyl Group (-CH2OH) Donor Acceptor1 Oxazole Nitrogen (N3) Acceptor Donor->Acceptor1 Primary H-Bond (O-H···N) Strong, Highly Directional Acceptor2 Oxazole Oxygen (O1) Acceptor Donor->Acceptor2 Secondary Interaction Weak, Sterically Hindered Lattice Supramolecular Lattice (1D Chains / 2D Sheets) Acceptor1->Lattice Dictates Crystal Packing

Intermolecular hydrogen bonding network driving crystal packing.

Self-Validating Experimental Protocol for SCXRD

To obtain a mathematically robust structure, the experimental protocol must be treated as a self-validating system where each step ensures the integrity of the next.

Phase 1: Thermodynamically Controlled Crystallization

Method: Vapor Diffusion.

  • Dissolve 10 mg of high-purity (>99%) (dimethyl-1,3-oxazol-2-yl)methanol in a minimum volume of a polar solvent (e.g., ethyl acetate) in an inner vial.

  • Place the inner vial inside a larger outer vial containing an anti-solvent (e.g., hexanes). Seal the outer vial.

  • Causality: As the volatile anti-solvent slowly diffuses into the inner vial, the system gradually crosses the supersaturation boundary. This thermodynamic control prevents kinetic trapping, ensuring the slow growth of a defect-free, single crystal rather than an amorphous powder[4].

Phase 2: Cryogenic Mounting and Data Collection
  • Harvest a single crystal (optimal dimensions ~0.2 × 0.2 × 0.1 mm) under a polarized light microscope using a nylon cryoloop coated in Paratone-N oil[5].

  • Immediately transfer the crystal to the diffractometer goniometer under a 100 K nitrogen cold stream.

  • Causality: Cooling to 100 K is non-negotiable. It drastically reduces the anisotropic displacement parameters (thermal ellipsoids) of the peripheral methyl groups and the hydroxymethyl oxygen. This thermal dampening is the only way to accurately locate the low-electron-density hydrogen atom of the -OH group in the residual electron density map[5].

  • Collect data using Cu Kα radiation (λ = 1.5418 Å). Cu radiation provides stronger scattering for light atoms (C, N, O) compared to Mo Kα, yielding higher intensity reflections at high resolution.

Phase 3: Structure Solution and Refinement
  • Solve the structure using intrinsic phasing algorithms to generate the initial electron density map.

  • Refine all non-hydrogen atoms anisotropically using full-matrix least-squares on F².

  • Causality & Self-Validation: The refinement process acts as a closed-loop validation. If the assigned chemical structure is correct, the calculated diffraction pattern will perfectly match the experimental data.

G N1 1. Analyte Purification (>99% Purity via HPLC) N2 2. Crystal Growth (Vapor Diffusion / Slow Evap) N1->N2 Thermodynamic Control N3 3. Cryogenic Mounting (100 K, Paratone Oil) N2->N3 Select Crystal >0.1mm N4 4. X-ray Diffraction (Cu Kα, λ=1.5418 Å) N3->N4 Minimize Thermal Motion N5 5. Structure Solution (Intrinsic Phasing) N4->N5 Integration & Scaling N6 6. Anisotropic Refinement (Least-Squares on F²) N5->N6 Electron Density Map N7 7. Validation (CheckCIF & Deposition) N6->N7 R1 < 5%, GoF ≈ 1.0

Workflow for SCXRD structural validation of small organic molecules.

Table 2: Self-Validating SCXRD Quality Metrics

To confirm that the SCXRD validation of (dimethyl-1,3-oxazol-2-yl)methanol is successful, the final refinement must meet the following strict quantitative thresholds:

Crystallographic ParameterTarget Threshold for ValidationMechanistic Rationale
Resolution Limit ≤ 0.84 ÅEnsures atomic-level separation of C, N, and O atoms.
R1 (unweighted R-factor) < 0.05 (5%)Confirms the modeled electron density matches experimental data.
wR2 (weighted R-factor) < 0.15 (15%)Accounts for data variance; ensures model robustness.
Goodness-of-Fit (GoF) 0.95 – 1.05Validates that the weighting scheme and error models are correct.
Residual Electron Density < 0.5 e/ųConfirms no missing atoms or unmodeled solvent molecules in the lattice.

References

  • PubChemLite. "(dimethyl-1,3-oxazol-2-yl)methanol (CID 54506708)". PubChem Database. URL:[Link][1]

  • Makowski et al. "Conformational properties of oxazole-amino acids: effect of the intramolecular N-H···N hydrogen bond". The Journal of Physical Chemistry B, 2014. URL:[Link][3]

  • R. J. Cooper et al. "Advanced crystallisation methods for small organic molecules". Chemical Society Reviews, 2023. URL:[Link][2]

  • P. D. Boyle. "Getting crystals your crystallographer will treasure: a beginner's guide". Journal of Applied Crystallography, 2015. URL:[Link][5]

  • A. J. Blake. "How to grow crystals for X-ray crystallography". IUCrJ, 2024. URL:[Link][4]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal and Thermal Destruction of (Dimethyl-1,3-oxazol-2-yl)methanol

Executive Summary & Hazard Imperative In pharmaceutical development, oxazole derivatives such as (4,5-dimethyl-1,3-oxazol-2-yl)methanol are invaluable bioisosteres[1]. However, their nitrogen-containing heterocyclic stru...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Hazard Imperative

In pharmaceutical development, oxazole derivatives such as (4,5-dimethyl-1,3-oxazol-2-yl)methanol are invaluable bioisosteres[1]. However, their nitrogen-containing heterocyclic structure presents unique end-of-life logistical challenges. Improper disposal—specifically uncontrolled or low-temperature incineration—can trigger ring-opening reactions that generate mutagenic heterocyclic amines and toxic nitrogen oxide (NOx) species[2]. To mitigate environmental and biological risks, laboratories must implement a strictly controlled, high-temperature thermal destruction protocol[3]. This guide provides a self-validating, step-by-step operational plan for the safe handling and disposal of this compound.

Physicochemical Profiling

Before initiating any disposal protocol, it is critical to understand the physical and chemical parameters that dictate waste segregation and incineration calibration. Table 1 summarizes the operational implications of the compound's properties[1].

Table 1: Physicochemical & Hazard Profile

PropertyValueOperational Implication
IUPAC Name (4,5-dimethyl-1,3-oxazol-2-yl)methanolExact nomenclature required for accurate waste manifesting.
CAS Number 709674-68-0Mandatory identifier for RCRA labeling and TSDF profiling.
Molecular Formula C6H9NO2Indicates the carbon-to-nitrogen ratio for incineration calibration.
Molecular Weight 127.14 g/mol Used to calculate molar equivalents in mixed organic waste streams.
Physical State Solid (Powder)Dictates solid-waste handling protocols; presents a dust inhalation risk.
Hazard Classification Non-Halogenated OrganicMust be segregated from halogenated solvents to prevent dioxin formation.

Mechanistic Rationale for Disposal

Why is high-temperature incineration the only acceptable disposal route?

The causality lies in the thermal degradation mechanics of the oxazole ring. At sub-optimal temperatures (e.g., <500°C), the pyrolysis of nitrogenated heterocycles fails to completely oxidize the molecule. Instead, it produces intermediate radicals that recombine into hazardous molecular heterocyclic amines, which are known mutagens[2]. By subjecting the waste to temperatures between 850°C and 1100°C in a highly oxygenated environment, the oxazole ring is completely cleaved. The nitrogen content is converted into recalcitrant aqueous ammonia or simple NOx gases, which are subsequently neutralized by catalytic scrubbers before atmospheric release[3].

Self-Validating Disposal Protocol

To ensure absolute compliance and safety, every step in this workflow includes a built-in validation mechanism.

Phase 1: Point-of-Generation Segregation & Containment
  • Causality: Oxazoles can act as weak bases. Mixing them with strong acids can cause exothermic neutralization, while mixing with halogenated waste complicates incineration and increases the risk of toxic byproducts.

  • Step 1.1: Isolate all (Dimethyl-1,3-oxazol-2-yl)methanol waste (including contaminated PPE and weighing boats) into a designated "Non-Halogenated Organic Waste" high-density polyethylene (HDPE) container.

  • Step 1.2 (Validation): Perform a chemical compatibility check. Verify the waste stream's pH is between 6.0 and 8.0 using indicator strips before sealing the container to ensure no cross-reactivity has occurred.

Phase 2: Regulatory Labeling & Subpart K Accumulation
  • Causality: The EPA's Resource Conservation and Recovery Act (RCRA) Subpart K allows academic and research laboratories to manage waste efficiently, provided strict time and volume limits are enforced at the point of generation[4].

  • Step 2.1: Affix a hazardous waste label immediately upon the first drop of waste. Explicitly mark the chemical constituents: "(4,5-dimethyl-1,3-oxazol-2-yl)methanol (CAS 709674-68-0) - Toxic Organic".

  • Step 2.2 (Validation): Implement a secondary containment tray capable of holding 110% of the primary container's volume. Log the accumulation start date in the laboratory's digital EHS system and set an automated alert for the 6-month mandatory removal deadline[4].

Phase 3: Waste Profiling & Broker Handoff
  • Causality: Commercial incinerators require precise chemical profiles to calibrate their burner temperatures and scrubber systems. Unreported nitrogen loads can overwhelm emission controls[5].

  • Step 3.1: Draft a comprehensive waste profile detailing the nitrogen content. This alerts the disposal facility to route the waste to an incinerator equipped with Selective Catalytic Reduction (SCR) for NOx abatement.

  • Step 3.2 (Validation): Review the waste broker's manifest. Ensure the designated Treatment, Storage, and Disposal Facility (TSDF) is explicitly certified for high-temperature incineration (>850°C) of nitrogen-containing heterocycles.

Phase 4: High-Temperature Incineration (TSDF Operation)
  • Causality: As established, temperatures must exceed 850°C to ensure complete oxidation to N2, CO2, and H2O, preventing the formation of mutagenic intermediates[2][3].

  • Step 4.1: The TSDF injects the manifested waste into a primary combustion chamber operating at 850°C–1100°C.

  • Step 4.2 (Validation): The facility's Continuous Emissions Monitoring Systems (CEMS) verify that exhaust gases meet EPA limits for NOx and unburned hydrocarbons before safe atmospheric release.

Process Visualization

DisposalWorkflow N1 1. Waste Generation (Dimethyl-1,3-oxazol-2-yl)methanol N2 2. Segregation (Non-Halogenated Organics) N1->N2 pH Check & Isolate N3 3. RCRA Labeling & Secondary Containment N2->N3 Package & Log N4 4. Subpart K Storage (Max 6 Months) N3->N4 Accumulate N5 5. TSDF Waste Profiling (Nitrogen Load Verified) N4->N5 Manifest & Dispatch N6 6. High-Temp Incineration (850°C - 1100°C) N5->N6 Transport to Burner N7 7. NOx Scrubber Treatment (Catalytic Reduction) N6->N7 Exhaust Gas Routing N8 8. Safe Environmental Release (N2, CO2, H2O) N7->N8 Continuous Monitoring

Fig 1: Self-validating thermal destruction workflow for nitrogen-containing heterocyclic waste.

References

  • CAS 709674-68-0 | AMERICAN ELEMENTS®: (4,5-dimethyl-1,3-oxazol-2-yl)methanol . American Elements. URL: [Link]

  • Laboratory Environmental Sample Disposal Information Document . U.S. Environmental Protection Agency (EPA). URL: [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories . U.S. Environmental Protection Agency (EPA). URL: [Link]

  • Mechanistic formation of hazardous molecular heterocyclic amines from high temperature pyrolysis of model biomass materials . National Institutes of Health (NIH) / PMC. URL: [Link]

  • Supercritical Water Oxidation: The Next Generation for Abatement of Unrecyclable Waste of Hazardous Nature and Complex Composition . Royal Society of Chemistry (RSC). URL: [Link]

Sources

Handling

Personal protective equipment for handling (Dimethyl-1,3-oxazol-2-yl)methanol

Handling specialized organic intermediates like (Dimethyl-1,3-oxazol-2-yl)methanol (CAS 709674-68-0) requires a rigorous, self-validating approach to laboratory safety. Because comprehensive toxicological profiles for no...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling specialized organic intermediates like (Dimethyl-1,3-oxazol-2-yl)methanol (CAS 709674-68-0) requires a rigorous, self-validating approach to laboratory safety. Because comprehensive toxicological profiles for novel, highly specific oxazole derivatives are often extrapolated from their base structures, application scientists must apply a conservative risk assessment model.

The presence of the oxazole ring, combined with a methanol moiety, suggests a high potential for rapid absorption across mucous membranes. Furthermore, because this chemical is supplied as a powder[1], it introduces a significant inhalation hazard via aerosolization during routine transfer and weighing. Standard oxazole derivatives frequently exhibit acute oral toxicity, skin corrosion/irritation, and severe respiratory tract irritation[2][3].

The following guide provides a causality-driven, step-by-step operational protocol to ensure absolute safety and logistical compliance.

Personal Protective Equipment (PPE) Specifications

To build a self-validating safety system, PPE selection must be grounded in the chemical's physical properties and hazard profile. The table below outlines the mandatory PPE for handling this compound, driven by mechanistic causality.

PPE CategorySpecificationCausality & Scientific Rationale
Hand Protection Double-layered Nitrile (≥0.11 mm thickness)Nitrile provides broad-spectrum permeation resistance to organic compounds. Double-gloving creates a self-validating fail-safe; if the outer glove suffers a micro-tear from a sharp spatula, the inner glove maintains the dermal barrier.
Eye Protection Indirectly vented chemical splash gogglesOxazole derivatives are classified as causing serious eye irritation (Category 2A)[3]. Indirect venting is critical because it prevents aerosolized powder from bypassing the seal, which standard safety glasses cannot do.
Body Protection Flame-resistant (FR) lab coat with knit cuffsKnit cuffs prevent accidental dermal exposure at the wrists and eliminate loose fabric that could knock over glassware during delicate powder transfers.
Respiratory N95/FFP2 Respirator (if outside containment)The powder form presents a specific target organ toxicity risk for respiratory irritation (STOT SE 3)[2]. While a chemical fume hood is the primary engineering control, respirators act as a secondary defense against particulate inhalation.

Operational Protocol: Weighing and Transfer

Do not simply follow steps; verify them. This methodology builds verification directly into the handling process to prevent exposure to (Dimethyl-1,3-oxazol-2-yl)methanol.

Step 1: Pre-Operation Environmental Verification

  • Action: Conduct operations inside a certified Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood.

  • Validation: Before opening the reagent bottle, verify the fume hood face velocity is between 80–120 feet per minute (fpm). Do not rely solely on digital monitors; tape a small tissue strip to the bottom of the sash to visually confirm continuous inward airflow.

Step 2: PPE Donning & Integrity Check

  • Action: Don the FR lab coat, goggles, and double nitrile gloves.

  • Validation: Before donning the outer gloves, trap air inside them and roll the cuff to inflate the fingers. Inspect for pinhole leaks. If the pressure drops, discard and replace.

Step 3: Static Mitigation

  • Action: Wipe the exterior of the reagent bottle and the weighing balance draft shield with a lint-free wipe lightly dampened with 70% ethanol.

  • Causality: Fine organic powders carry static charges. Static causes the powder to repel from the spatula and aerosolize into the user's breathing zone. Neutralizing the surface charge suppresses this behavior.

Step 4: Transfer

  • Action: Use a grounded, anti-static micro-spatula to transfer the powder into a pre-tared, sealable vial.

  • Validation: Seal the primary container and the secondary vial before removing your hands from the fume hood to ensure zero particulate escape.

Safety Workflow Visualization

G Start 1. Pre-Operation Verify Hood >100 fpm PPE 2. Don PPE Double Nitrile, Goggles Start->PPE Check 3. Glove Integrity Check Passed? PPE->Check Fail Discard & Replace Compromised Gloves Check->Fail No Weigh 4. Anti-Static Weighing (Suppress Aerosolization) Check->Weigh Yes Fail->Check Decon 5. Decontaminate Surfaces & Doff PPE Weigh->Decon

Self-validating workflow for handling (Dimethyl-1,3-oxazol-2-yl)methanol powder safely.

Spill Response and Disposal Plan

In the event of an accidental release, standard sweeping will exacerbate the hazard. Follow this targeted response plan:

Spill Response (Powder Form):

  • Isolate: Immediately evacuate the immediate area and lower the fume hood sash to contain the dust.

  • Suppress (Do NOT Dry Sweep): Dry sweeping aerosolizes the oxazole powder, drastically increasing the inhalation and ocular exposure risk[2].

  • Absorb/Collect: Gently cover the spilled powder with absorbent lab pads dampened with water or a compatible solvent (e.g., ethanol). The moisture binds the powder into a matrix, preventing dust formation.

  • Extract: Carefully scoop the damp matrix using a non-sparking tool into a compatible, sealable hazardous waste container.

Disposal Plan: (Dimethyl-1,3-oxazol-2-yl)methanol and all contaminated PPE (including the outer layer of your nitrile gloves) must be treated as hazardous organic solid waste[3].

  • Collect all waste in a clearly labeled, leak-proof, high-density polyethylene (HDPE) container.

  • Environmental Warning: Do not flush residual powder or contaminated solvents down the sink. Oxazole derivatives can be highly toxic to aquatic life and are not readily degradable in standard wastewater treatment plants[4].

  • Transfer the sealed HDPE container to your facility's approved Environmental Health and Safety (EHS) team for high-temperature incineration.

References

  • Title: CAS 709674-68-0 | AMERICAN ELEMENTS® Source: americanelements.com URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Dimethyl-1,3-oxazol-2-yl)methanol
Reactant of Route 2
(Dimethyl-1,3-oxazol-2-yl)methanol
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